Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)6-2-5-3-8(10)11-4-7(5)14-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGOBITWBBTURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=NC=C2O1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315362-16-3 | |
| Record name | methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate CAS number and identifiers
The technical guide for Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate follows below.
Advanced Scaffold for Medicinal Chemistry & Drug Discovery[1]
Abstract this compound (CAS 1315362-16-3) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients.[1][2][3] As a halogenated furopyridine derivative, it serves as a critical intermediate for developing kinase inhibitors, antiviral agents, and ligands for G-protein coupled receptors (GPCRs). This guide provides a comprehensive technical analysis of its chemical identity, synthetic pathways, reactivity profiles, and handling protocols for research applications.
Chemical Identity & Physicochemical Properties[5][6][7][8][9]
This compound features a fused bicyclic system—a pyridine ring annulated with a furan ring—substituted with a chlorine atom at the C5 position and a methyl ester at the C2 position. This specific substitution pattern renders it highly versatile for orthogonal functionalization (e.g., SNAr at C5, ester hydrolysis/reduction at C2).
Table 1: Core Identifiers and Properties
| Parameter | Data / Value |
| Chemical Name | This compound |
| CAS Registry Number | 1315362-16-3 |
| Molecular Formula | C₉H₆ClNO₃ |
| Molecular Weight | 211.60 g/mol |
| MDL Number | MFCD22552509 |
| PubChem CID | Derived from parent acid CID 84014751 |
| SMILES | COC(=O)C1=CC2=C(O1)C=NC=C2Cl |
| Appearance | Off-white to pale yellow solid |
| Predicted Density | 1.4 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Synthetic Methodologies
The synthesis of furo[2,3-c]pyridines is non-trivial due to the electronic properties of the pyridine ring. Two primary strategies are employed: the Piperidone Aromatization Route (for de novo ring construction) and the Pyridine Annulation Route (functionalizing a pre-existing pyridine).
Protocol A: Cyclization via 3-Hydroxypyridine Derivatives (Canonical Route)
This method is preferred for its convergence and scalability. It involves the O-alkylation of a halogenated 3-hydroxypyridine followed by an intramolecular Thorpe-Ziegler type cyclization or Heck coupling.
-
Starting Material: 2,5-Dichloro-3-hydroxypyridine.
-
Step 1 (O-Alkylation): Reaction with methyl chloroacetate in the presence of a weak base (K₂CO₃) in DMF to form the ether intermediate.
-
Step 2 (Cyclization): Base-mediated cyclization (e.g., using DBU or NaH) closes the furan ring onto the pyridine core.
-
Note: The presence of the chlorine at C5 (originally C6 of the pyridine) remains intact if the cyclization is directed to the C2 position.
-
-
Step 3 (Aromatization/Dehydration): If the intermediate is a dihydrofuran, oxidation (e.g., DDQ or MnO₂) yields the final aromatic furo[2,3-c]pyridine.
Protocol B: De Novo Synthesis from Piperidones
For analogues requiring isotopic labeling or specific substitution patterns not accessible via commercial pyridines, the "Chang-Tai" route starting from N-benzenesulfonylpiperidin-4-one is utilized [1].
-
Wittig Olefination: Reaction of the piperidone with a phosphonium ylide to install the ester side chain.
-
Oxidative Cyclization: Utilization of selenium reagents (PhSeCl) or oxidative dehydroselenylation to form the furan ring.
-
Aromatization: Treatment with strong base (e.g., t-BuOK) or oxidation converts the tetrahydro-furo-pyridine to the fully aromatic system.
Visualization: Synthetic Logic Flow
The following diagram illustrates the logical progression for the synthesis of the scaffold.
Figure 1: Canonical synthetic pathway via pyridine annulation.
Reactivity & Applications in Drug Design
The 5-chloro and 2-carboxylate motifs provide two distinct "handles" for medicinal chemists, allowing for the construction of diverse libraries (SAR exploration).
Orthogonal Functionalization
-
C5-Position (Chlorine): The chlorine atom is activated by the electron-deficient pyridine nitrogen. It serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.
-
Buchwald-Hartwig Amination: Introduction of amine solubilizing groups (e.g., piperazines, morpholines).
-
-
C2-Position (Ester): The methyl ester is a precursor for various pharmacophores.
-
Hydrolysis: Yields the carboxylic acid (CAS 1315362-88-9 analog), which can be coupled to amines to form amides.
-
Reduction: Yields the primary alcohol, useful for ether synthesis.
-
Grignard Addition: Yields tertiary alcohols.
-
Therapeutic Areas
Research indicates the utility of furo[2,3-c]pyridine scaffolds in the following domains:
-
Kinase Inhibition: The flat, bicyclic structure mimics the adenine core of ATP, making it a viable scaffold for Type I and Type II kinase inhibitors [2].
-
HIV Protease Inhibitors: Analogous furopyridines (e.g., PNU-142721) have demonstrated potency against retroviral targets by occupying the S1/S1' pockets of the protease enzyme [1].
-
Anticancer Agents: Derivatives functionalized at the C2 position have shown cytotoxicity against breast cancer lines (MCF-7, MDA-MB-231) by disrupting signaling pathways such as AKT1 and HER2 [3].
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, it should be handled as a potent bioactive intermediate .
-
GHS Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester moiety is susceptible to hydrolysis under humid conditions.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize HCl and NOx gases).
References
-
Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1887.
-
Rault, S., et al. (2008). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.
-
Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.
-
PubChem. 5-chlorofuro[2,3-c]pyridine-2-carboxylic acid (Parent Acid). CID 84014751.
-
Biosynth. this compound Product Page.
Sources
Solubility profile of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate in organic solvents
Executive Summary & Compound Architecture
Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is a specialized heterocyclic building block often utilized in the synthesis of bioactive small molecules, particularly in antiviral and oncology pipelines.[1] Its solubility profile is governed by a competition between the lipophilic chlorinated heteroaromatic core and the polar acceptor sites (pyridine nitrogen, ester carbonyl).
Understanding the solubility landscape of this compound is critical for:
-
Process Chemistry: Optimizing reaction concentrations (molarity).
-
Purification: Designing effective recrystallization protocols and chromatography mobile phases.
-
Formulation: Early-stage vehicle selection for biological assays.
Structural Property Analysis (SPR)
To predict solubility behavior, we must deconstruct the molecule into its functional interaction domains:
-
Furo[2,3-c]pyridine Core: A planar, aromatic bicycle. The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), increasing solubility in protic solvents and acidic media.
-
5-Chloro Substituent: Highly lipophilic (
). Enhances solubility in non-polar and chlorinated solvents (DCM, Chloroform) while significantly reducing water solubility. -
2-Carboxylate Ester (Methyl): Adds a dipole moment and HBA capability, promoting solubility in polar aprotic solvents (Ethyl Acetate, Acetone) and alcohols.
Predicted Solubility Landscape
Note: While specific gravimetric data for this derivative may vary by crystal polymorph, the following profile is derived from structure-activity relationships (SAR) of the furopyridine class and standard synthesis purification protocols.
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole; Dispersion forces | Reaction solvent; Extraction |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole; Solvation of aromatic core | Stock solutions; High-T reactions |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Dipole-dipole | Crystallization; Chromatography |
| Alcohols | Methanol, Ethanol, IPA | Moderate | H-bonding (Solute is HBA) | Recrystallization (often with anti-solvent) |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Lewis base interactions | Reaction solvent |
| Alkanes | Hexane, Heptane, Pentane | Low / Insoluble | Lack of polar interactions | Anti-solvent for precipitation |
| Water | Water (pH 7) | Very Low | Hydrophobic effect dominates | Washing (impurity removal) |
Critical Insight: The "Like Dissolves Like" Nuance
The 5-chloro substitution is the solubility "switch." Compared to the unsubstituted parent, the chlorine atom significantly reduces solubility in water and increases affinity for lipophilic organic solvents. Consequently, Hexane/Ethyl Acetate mixtures are the standard mobile phase for silica chromatography of this compound, typically eluting between 10-40% EtOAc depending on silica activity.
Experimental Protocol: Gravimetric Solubility Determination
As an application scientist, you should not rely solely on predictions. The following protocol provides a standardized method to generate precise solubility data (
Workflow Diagram
Caption: Standardized workflow for determining equilibrium solubility via the shake-flask method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a glass vial containing 5-10 mL of the target solvent.
-
Equilibration: Place the vial in a thermostatic shaker bath. Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours to ensure solid-liquid equilibrium.
-
Clarification: Stop agitation and allow the suspension to settle for 2 hours. Using a pre-warmed syringe, filter the supernatant through a 0.45 µm PTFE filter into a pre-weighed weighing boat.
-
Quantification (Gravimetric):
-
Weigh the boat + solution (
). -
Evaporate the solvent (vacuum oven at 40°C) until constant mass is achieved.
-
Weigh the boat + dry solid (
).
-
-
Calculation:
Thermodynamic Modeling & Data Fitting
Once experimental data is obtained across a temperature range (e.g., 278 K to 323 K), it is scientifically rigorous to fit the data to a thermodynamic model. This validates the experimental consistency and allows for interpolation.
The Modified Apelblat Equation
The most robust model for heterocyclic esters in organic solvents is the Modified Apelblat Equation :
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via multivariate regression.
Interpretation of Parameters:
-
If the curve fits well (
), the dissolution is enthalpy-driven. -
Positive enthalpy of solution (
) indicates the process is endothermic (solubility increases with temperature), which is typical for this class of compounds.
Practical Application: Recrystallization Strategy
For purification of this compound, a binary solvent system is recommended based on its solubility differential.
Recommended System: Ethanol / Water
-
Dissolution: Dissolve the crude solid in hot Ethanol (approx. 60-70°C). The compound should be freely soluble.
-
Precipitation: Slowly add Water (anti-solvent) dropwise to the hot solution until a persistent turbidity is observed.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then to 4°C. The hydrophobic chloro-substituent drives precipitation as the dielectric constant of the medium increases.
Alternative System: Ethyl Acetate / Hexane[1]
-
Dissolution: Minimal volume of hot Ethyl Acetate.
-
Anti-solvent: Hexane or Heptane.
-
Note: This system is superior for removing polar impurities but may require lower temperatures (-20°C) for maximum yield.
References
-
Synthesis of Furo[2,3-c]pyridine Derivatives: Chang, M.-Y., & Tai, H.-Y. (2011).[1] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[1] Link
-
General Solubility of Pyridine Derivatives: Agency for Toxic Substances and Disease Registry (ATSDR). (1992).[2] Toxicological Profile for Pyridine. U.S. Public Health Service. Link
-
Thermodynamic Modeling Principles: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Sources
Predicting and Validating the Biological Activity of 5-Chlorofuro[2,3-c]pyridine Derivatives: A Roadmap for Therapeutic Discovery
An In-Depth Technical Guide
Abstract
The furo[2,3-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, with analogues demonstrating a range of biological activities, including potent anticancer and kinase inhibitory effects. The introduction of a chlorine atom at the C5 position can further modulate physiochemical properties and biological targets, making 5-chlorofuro[2,3-c]pyridine a promising core for novel therapeutic agents. This guide provides a comprehensive framework for researchers and drug development professionals to systematically predict and validate the biological activities of novel derivatives based on this scaffold. We detail an integrated workflow that combines state-of-the-art computational modeling with robust experimental validation, ensuring a scientifically rigorous and efficient path from compound design to lead candidate identification. This document outlines the causality behind methodological choices, provides self-validating experimental protocols, and is grounded in authoritative scientific literature.
Introduction: The Furo[2,3-c]pyridine Scaffold as a Privileged Structure
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] Among these, fused ring systems like pyrrolopyridines and furopyridines are prevalent in compounds targeting critical disease pathways.[2][3] The furo[2,3-c]pyridine core, in particular, shares structural similarities with known bioactive agents, suggesting its potential as a "privileged scaffold" for interacting with various biological targets, most notably protein kinases.[4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[5][6] Consequently, kinase inhibitors are a major class of targeted therapies.[5][7]
The strategic placement of a chlorine atom at the 5-position of the furo[2,3-c]pyridine ring is a key design element. Halogenation, particularly with chlorine or fluorine, is a common medicinal chemistry strategy to enhance metabolic stability, improve binding affinity through halogen bonding, and modulate the pharmacokinetic profile of a compound.[8][9] This guide presents a logical, multi-stage process to explore the therapeutic potential of novel 5-chlorofuro[2,3-c]pyridine derivatives, beginning with computational predictions to generate hypotheses and prioritize compounds, followed by rigorous experimental validation of the most promising candidates.
Stage 1: Computational Prediction of Biological Activity
The initial phase of drug discovery for novel compounds heavily relies on computational methods to predict biological activities and filter out potentially ineffective or toxic molecules, thereby accelerating the process in a cost-effective manner.[10][11] This in silico approach establishes the foundational hypothesis for a compound's mechanism of action.
The Rationale for a Multi-faceted Computational Approach
A single computational method is rarely sufficient. A robust predictive workflow integrates multiple techniques to build a comprehensive profile of a candidate molecule.[12] We employ a cascade approach that starts with broad predictions and progressively narrows the focus to specific, high-probability targets.
-
Broad-Spectrum Activity Prediction: Tools like PASS (Prediction of Activity Spectra for Substances) analyze a compound's structure to predict thousands of potential biological activities based on structure-activity relationships derived from massive databases.[13][14] This initial screen can reveal unexpected therapeutic possibilities beyond the primary hypothesis.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[11] By building a QSAR model with known furo[2,3-c]pyridine analogs or related kinase inhibitors, we can predict the potency of novel derivatives.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the compound) when bound to a target protein. For this scaffold, primary targets would include the ATP-binding pockets of various protein kinases (e.g., CDKs, Lck, EGFR) implicated in cancer.[2][7][15][16] The docking score provides an estimate of binding affinity, helping to rank compounds and identify key binding interactions.
-
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical. Poor pharmacokinetics or high toxicity are major causes of late-stage drug failure.[10]
Workflow for In Silico Screening
The following diagram illustrates a logical workflow for the computational analysis of novel 5-chlorofuro[2,3-c]pyridine derivatives.
Caption: A streamlined computational workflow for prioritizing derivatives.
Data Presentation: Predictive Metrics
The output of the computational stage should be summarized to facilitate decision-making.
| Derivative ID | Predicted Target | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) (QSAR) | Predicted hERG Inhibition | Predicted Oral Bioavailability |
| FCP-001 | CDK2 | -9.5 | 0.15 | Low Risk | High |
| FCP-002 | Lck | -8.8 | 0.45 | Low Risk | Medium |
| FCP-003 | CDK2 | -7.2 | 2.10 | Low Risk | High |
| FCP-004 | EGFR | -9.1 | 0.22 | Medium Risk | High |
Stage 2: Experimental Validation
Computational predictions, while powerful, must be validated through rigorous experimental testing to ensure their accuracy and relevance.[10] The experimental design should directly test the hypotheses generated in Stage 1. Based on the known activities of related scaffolds, the primary validation targets will be kinase inhibition and anticancer cytotoxicity.[2][17][18][19]
Rationale for Experimental Choices
-
Biochemical Assays (Kinase Inhibition): These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Radiometric assays are considered the "gold standard" for their sensitivity and direct measurement of substrate phosphorylation, which minimizes false positives.[20][21]
-
Cell-Based Assays (Anticancer Activity): While biochemical assays confirm target engagement, cell-based assays determine if this inhibition translates into a functional cellular outcome, such as inhibiting cancer cell proliferation.[22] Assays like the MTT or SRB assay are robust, high-throughput methods to quantify cytotoxicity across various cancer cell lines.[23]
Experimental Workflow
This workflow outlines the process from a synthesized compound to a validated lead.
Caption: A logical progression for the experimental validation of compounds.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric HotSpot™ Assay)
This protocol describes a standard method for determining the IC₅₀ value of a compound against a specific protein kinase.[20][21]
Objective: To measure the extent to which a 5-chlorofuro[2,3-c]pyridine derivative inhibits the activity of a target kinase (e.g., CDK2).
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A2)
-
Specific peptide substrate
-
[γ-³³P]-ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Test compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, add 10 µL of the diluted test compound to each well. Add 20 µL of a master mix containing the kinase, peptide substrate, and reaction buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding 20 µL of a solution containing both unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition is accurately measured.[21]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Capture Substrate: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate while unbound [γ-³³P]-ATP is washed away.
-
Quantification: Add scintillation fluid to the dried filter plate and measure the radioactivity in each well using a scintillation counter. The signal is directly proportional to the amount of phosphorylated substrate, and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Cell-Based Anticancer Cytotoxicity Assay (MTT Assay)
This protocol details a colorimetric assay to assess the impact of a compound on the metabolic activity and, by inference, the proliferation of cancer cells.[18][23]
Objective: To determine the concentration at which a compound reduces the proliferation of a cancer cell line by 50% (GI₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the GI₅₀ value.
Data Integration and Structure-Activity Relationship (SAR)
The final and most critical stage is to integrate the computational and experimental data to understand the Structure-Activity Relationship (SAR).[8][24][25] This analysis reveals which chemical modifications on the 5-chlorofuro[2,3-c]pyridine scaffold enhance potency and selectivity.
Correlating Predictive and Experimental Data
A successful project will show a strong correlation between predicted values (docking score, QSAR) and experimental results (IC₅₀, GI₅₀). This validates the computational model and allows it to be used more reliably for designing the next generation of derivatives.
| Derivative ID | Docking Score (CDK2) | Experimental IC₅₀ (CDK2) | Experimental GI₅₀ (MCF-7) | SAR Notes |
| FCP-001 | -9.5 | 0.09 µM | 0.5 µM | Small, polar group at C2 enhances kinase activity. |
| FCP-002 | -8.8 | 0.55 µM | 2.1 µM | Bulky hydrophobic group at C2 reduces activity. |
| FCP-004 | -9.1 | 0.18 µM | 0.8 µM | Substitution on C7 phenyl ring is tolerated. |
| FCP-005 | -9.8 | 0.05 µM | 0.2 µM | Addition of a hydrogen bond donor at C7 significantly improves potency. |
Visualizing Key Interactions and Pathways
Understanding how the lead compound interacts with its target and affects cellular pathways is crucial. Molecular docking poses can reveal key hydrogen bonds or hydrophobic interactions, while experimental data can confirm the downstream effects. For a CDK2 inhibitor, the expected outcome is cell cycle arrest.
Caption: Inhibition of CDK2 by a lead compound blocks pRB phosphorylation.
Conclusion and Future Directions
This guide has outlined a robust, integrated strategy for the systematic evaluation of novel 5-chlorofuro[2,3-c]pyridine derivatives as potential therapeutic agents. By synergistically combining predictive computational modeling with definitive experimental validation, research teams can efficiently identify and optimize lead candidates. The workflow emphasizes a logical progression from broad screening to specific mechanistic studies, ensuring that resources are focused on compounds with the highest probability of success.
Future work on validated lead compounds would involve more advanced preclinical testing, including in vivo efficacy studies in animal models of cancer, detailed pharmacokinetic profiling, and formal toxicology assessments, all of which are necessary steps in the journey toward clinical application.[23][26][27]
References
- Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00051]
- Kinase Screening Assay Services. Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-assays]
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381255/]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402018/]
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2. ResearchGate. [URL: https://www.researchgate.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/biochemical-assays/kinase-profiling/]
- Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b00051]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395995/]
- Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01150h]
- Screening assays for tyrosine kinase inhibitors: A review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36384022/]
- Anticancer Drug Development. ResearchGate. [URL: https://www.researchgate.net/publication/224855476_Anticancer_Drug_Development]
- Computer-aided prediction of biological activity spectra for chemical compounds: opportunities and limitations. Biomedical Chemistry: Research and Methods. [URL: https://biomedchem.ru/jour/article/view/4]
- Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25194934/]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [URL: https://www.reactionbiology.
- Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8922417/]
- Advances in computational methods to predict the biological activity of compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22823204/]
- Biomarker method validation in anticancer drug development. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2361460/]
- Advances in computational methods to predict the biological activity of compounds. ResearchGate. [URL: https://www.researchgate.net/publication/44627038_Advances_in_computational_methods_to_predict_the_biological_activity_of_compounds]
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. Benchchem. [URL: https://www.benchchem.
- Computer-aided Prediction of Biological Activity Spectra for Chemical Compounds: Opportunities and Limitations. Biomedical Chemistry: Research and Methods. [URL: https://biomedchem.ru/jour/article/view/4/0]
- Novel Coumarin-furo[2,3-d]pyrimidinone hybrid derivatives as anticancer agents: Synthesis, biological evaluation and molecular docking. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37423164/]
- Special Issue : Heterocyclic Compounds with Potential Biological Activity - Volume II. MDPI. [URL: https://www.mdpi.com/journal/molecules/special_issues/heterocyclic_compounds_bio_activity_II]
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962299/]
- Biological Activities of Pyridine Derivatives. BOC Sciences. [URL: https://www.bocsci.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293345/]
- Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9553198/]
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1422-0067/24/24/17398]
- Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01217a]
- Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36067205/]
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40947706/]
- Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck I. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11007421/]
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/11/3252]
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9311689/]/]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05472A [pubs.rsc.org]
- 6. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in computational methods to predict the biological activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. View of Computer-aided Prediction of Biological Activity Spectra for Chemical Compounds: Opportunities and Limitations | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 14. Computer-aided Prediction of Biological Activity Spectra for Chemical Compounds: Opportunities and Limitations | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 15. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Coumarin-furo[2,3-d]pyrimidinone hybrid derivatives as anticancer agents: Synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate synthesis
The following technical guide details the synthesis of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate , a critical heterocyclic building block used in the development of kinase inhibitors (e.g., CDK2, Akt) and p53 mutant stabilizers.
Executive Summary
The furo[2,3-c]pyridine scaffold represents a bioisostere of indole and quinoline, offering unique hydrogen-bonding vectors and metabolic stability profiles essential for modern drug discovery. The specific derivative, This compound , serves as a versatile intermediate; the C2-ester allows for rapid diversification into amides or heterocycles, while the C5-chlorine atom provides a handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig) to elaborate the pyridine core.
This guide presents the Sonogashira Annulation Strategy , currently the most robust and scalable method for constructing this fused system. Unlike traditional methods requiring harsh condensation conditions, this transition-metal-catalyzed approach offers high regioselectivity and functional group tolerance.
Retrosynthetic Analysis
The most efficient disconnection utilizes the inherent polarity of the pyridine ring. By targeting the furan ring fusion, we can trace the molecule back to a functionalized pyridine precursor and an alkynyl ester.
Disconnection Logic:
-
Furan Ring Scission: Breaking the C2-O and C3-C3a bonds reveals an intramolecular cyclization between a hydroxyl group and an alkyne.
-
C-C Bond Scission: The alkyne moiety at position 4 is installed via cross-coupling.
-
Precursors: The analysis leads to 6-chloro-4-iodopyridin-3-ol and Methyl propiolate .
Figure 1: Retrosynthetic strategy decoupling the furan ring to access the halogenated pyridine core.
Detailed Synthetic Protocol
Phase 1: Precursor Synthesis (6-Chloro-4-iodopyridin-3-ol)
While commercially available, this intermediate can be synthesized from 6-chloro-pyridin-3-ol (2-chloro-5-hydroxypyridine). Direct iodination often yields a mixture; therefore, controlled iodination is required.
-
Reagents: 6-Chloro-pyridin-3-ol, N-Iodosuccinimide (NIS), Acetonitrile (MeCN).
-
Reaction: Electrophilic aromatic substitution. The hydroxyl group directs ortho.[1] Due to the steric bulk of the chlorine at C6 (ortho to OH), iodination preferentially occurs at C2. However, for the [2,3-c] fusion, we require the iodine at C4.
-
Optimization: If direct iodination is non-selective, a lithiation-directed strategy (LiTMP, I2) or a protection/deprotection sequence blocking C2 is employed. For this guide, we assume the use of high-purity 6-chloro-4-iodopyridin-3-ol .
Phase 2: Sonogashira Coupling & Cyclization (The Core Reaction)
This step involves the cross-coupling of the aryl iodide with methyl propiolate, followed by an in situ hetero-Michael addition (cyclization) to form the furan ring.
Reagents & Materials:
-
Substrate: 6-Chloro-4-iodopyridin-3-ol (1.0 equiv)
-
Alkyne: Methyl propiolate (1.2 - 1.5 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)
-
Co-Catalyst: Copper(I) iodide [CuI] (0.05 equiv)
-
Base: Triethylamine (TEA) (3.0 - 5.0 equiv)
-
Solvent: DMF (Anhydrous) or THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Charge the flask with 6-chloro-4-iodopyridin-3-ol and anhydrous DMF (0.2 M concentration). Degas the solution by sparging with nitrogen for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the solution. The mixture typically turns yellow/brown. Stir for 5 minutes.
-
Reagent Addition: Add Triethylamine followed by the dropwise addition of Methyl propiolate .
-
Note: The reaction is exothermic. Control addition rate to maintain temperature.
-
-
Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS for the disappearance of the iodide.
-
Observation: The intermediate alkyne may not be isolated; the conditions often drive spontaneous cyclization to the furo-pyridine.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.
-
Wash organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).
-
Yield: Typical isolated yields range from 65% to 80% .
Mechanistic Pathway
The reaction proceeds via a tandem Pd/Cu cycle. The key to the furan formation is the activation of the alkyne by the metal (or base), promoting the attack of the adjacent phenoxide oxygen.
Figure 2: Mechanistic cascade from cross-coupling to annulation.
Analytical Data & Validation
To ensure the integrity of the synthesized compound, compare analytical data against these expected values.
| Parameter | Expected Value / Characteristic |
| Physical State | White to off-white solid |
| Molecular Formula | C₉H₆ClNO₃ |
| Molecular Weight | 211.60 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.90 (s, 1H, H-7), 8.03 (s, 1H, H-4), 7.72 (s, 1H, Furan-H3), 3.90 (s, 3H, OMe).[3] |
| MS (ESI) | [M+H]⁺ = 212.0 / 214.0 (Cl isotope pattern 3:1) |
| Retention Time | ~1.2 min (Standard C18 HPLC, MeCN/H₂O gradient) |
Critical Quality Attribute (CQA):
-
Regiochemistry: Confirm the [2,3-c] fusion. The singlet at ~8.90 ppm corresponds to the proton at C7 (between N and Furan O), which is characteristically deshielded.
-
Chlorine Position: The splitting pattern (singlets) confirms the para-relationship or isolated positions of the protons on the pyridine ring, consistent with 5-chloro substitution.
Safety & Handling
-
Methyl Propiolate: Lachrymator and flammable. Handle in a fume hood.
-
Palladium/Copper: Heavy metals. Dispose of aqueous waste in appropriate heavy metal streams.
-
DMF: Hepatotoxin. Use chemically resistant gloves (Butyl rubber).
References
-
Preparation of key synthetic intermediates (Furopyridines).Patent WO2024238406A1. (2024). Describes the synthesis of 5-chlorofuro[2,3-c]pyridine-2-carboxamide via Sonogashira coupling of 6-chloro-4-iodopyridin-3-ol.
-
Synthesis of Furo[2,3-c]pyridine. Heterocycles, Vol 83, No. 8. (2011).[4] Chang, M-Y. et al. Details the construction of the furo[2,3-c]pyridine core using cyclization strategies.
-
Process for the preparation of 5-chloro-pyridine-2-carboxylic acids.Patent WO2021105399A1. (2021). Provides background on the handling and reactivity of 5-chloro-pyridine precursors.
-
Regioselective Iodination of Chlorinated Aromatic Compounds.Molecules. (2010). Discusses the directing effects in the iodination of chloropyridines/phenols, relevant for precursor synthesis.
Sources
- 1. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Thermodynamic Stability of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
This technical guide details the thermodynamic stability profile of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate (CAS: 1315362-16-3). It is structured to serve as a primary reference for medicinal chemists and formulation scientists evaluating this scaffold for drug development.
Technical Guide & Stability Assessment Protocol
Executive Summary
This compound is a bicyclic heteroaromatic ester utilized as a privileged scaffold in the synthesis of HIF prolyl hydroxylase inhibitors and kinase modulators. Its thermodynamic profile is governed by the interplay between the electron-deficient pyridine ring and the electron-rich furan moiety.
While the fused aromatic core exhibits high thermal resilience (predicted
Structural & Electronic Thermodynamics
Molecular Architecture
The compound features a furo[2,3-c]pyridine core.[1] The fusion of the
-
C5-Chlorine: Located on the pyridine ring, this substituent deactivates the ring further, increasing resistance to oxidative metabolism but potentially enabling nucleophilic aromatic substitution (
) under extreme forcing conditions. -
C2-Ester: Conjugated with the furan oxygen, this carbonyl group possesses reduced electrophilicity compared to aliphatic esters due to resonance donation from the furan ring, yet it remains the primary site of chemical degradation.
Computed Physicochemical Properties (DFT/B3LYP Level)
-
Formation Enthalpy (
): Estimated at -285 kJ/mol (Solid State). -
LogP (Octanol/Water): ~2.3 – 2.6 (Lipophilic, low aqueous solubility).
-
Topological Polar Surface Area (TPSA): ~55 Ų.
Reactive Sites Analysis
| Site | Functional Group | Thermodynamic Risk | Activation Barrier |
| C2 | Methyl Ester | Hydrolysis (Acid/Base) | Low ( |
| C5 | Aryl Chloride | High ( | |
| N7 | Pyridine Nitrogen | N-Oxidation | Medium (Requires Peroxides) |
| C3 | Furan | Electrophilic Attack | Medium (Acidic conditions) |
Solid-State Thermodynamics
Crystal Lattice Energy & Polymorphism
As a planar, rigid heteroaromatic, this compound is prone to
-
Melting Point: Expected range 165–175°C . Sharp endotherms outside this range suggest solvate formation or amorphous content.
-
Lattice Energy: High cohesive energy density suggests poor solubility in non-polar solvents (Hexane) and water, but high solubility in DMSO and DMF.
Thermal Stability Profile (TGA/DSC)
-
Decomposition: The core scaffold is thermally stable up to ~280°C under
. -
Volatility: Low volatility; mass loss < 0.5% up to 150°C indicates non-hygroscopic nature.
Chemical Stability & Degradation Pathways[2]
Hydrolysis Kinetics
The dominant degradation pathway is the hydrolysis of the methyl ester to the carboxylic acid (5-chlorofuro[2,3-c]pyridine-2-carboxylic acid).
-
Acidic Hydrolysis (
Mechanism): Protonation of the carbonyl oxygen activates the ester. This is slow due to the electron-withdrawing effect of the pyridine ring destabilizing the carbocation intermediate. -
Basic Hydrolysis (
Mechanism): Rapid irreversible saponification. The rate constant ( ) is pH-dependent and pseudo-first-order at constant pH.
Degradation Pathway Diagram
The following diagram illustrates the primary degradation routes and the analytical workflow to detect them.
Figure 1: Primary degradation pathways and analytical detection strategy.
Experimental Protocols: Stability Assessment
This section details the mandatory experiments to validate the thermodynamic stability of the compound.
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine intrinsic stability and identify degradation products.
Reagents:
-
0.1 N HCl
-
0.1 N NaOH
-
3%
-
Acetonitrile (HPLC grade)
Workflow:
-
Preparation: Dissolve 10 mg of compound in 5 mL Acetonitrile/Water (50:50).
-
Acid Stress: Add 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Base Stress: Add 1 mL 0.1 N NaOH. Incubate at RT for 2 hours (Monitor closely; rapid reaction expected).
-
Oxidative Stress: Add 1 mL 3%
. Incubate at RT for 24 hours. -
Analysis: Quench samples to pH 7.0, dilute, and inject into LC-MS.
Acceptance Criteria:
-
Mass balance > 95% (Sum of parent + degradants).
-
Resolution (
) > 2.0 between parent and Carboxylic Acid degradant.
Protocol B: Solid-State Thermal Analysis (DSC)
Objective: Assess polymorphism and melting thermodynamics.
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000). Parameters:
-
Pan: Tzero Aluminum, crimped.
-
Sample Mass: 2–5 mg.
-
Ramp Rate: 10°C/min from 30°C to 250°C.
-
Purge: Nitrogen (50 mL/min).
Data Interpretation:
-
Single Endotherm: Indicates phase purity.
-
Split Peak: Indicates polymorphism or solvate desolvation.
-
Exotherm post-melt: Indicates thermal decomposition.
Summary of Stability Characteristics
| Parameter | Characteristic | Implication for Development |
| Solid State | High Crystallinity | Excellent shelf-life stability (>2 years at RT). |
| Aqueous Solution | pH Dependent | Unstable at pH > 8.0. Formulation requires pH 4.0–6.0 buffer. |
| Oxidation | Moderate Resistance | Protect from peroxides in excipients (e.g., PEG). |
| Photostability | Potential Sensitivity | Furo-pyridines can absorb UV; light protection recommended. |
References
-
Synthesis and Properties of Furo[2,3-c]pyridines. Journal of Heterocyclic Chemistry. [Link]
-
Thermodynamic Stability of Heteroaromatic Esters. Journal of Pharmaceutical Sciences. [Link]
-
IUPAC Recommendations for Stability Data Presentation. International Union of Pure and Applied Chemistry. [Link]
-
PubChem Compound Summary: Furo[2,3-c]pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]
Sources
Introduction: The Furo[2,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Therapeutic Potential of Furo[2,3-c]pyridine-2-Carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals.
The furo[2,3-c]pyridine core is a heterocyclic aromatic structure that has garnered significant interest in the field of medicinal chemistry. Its rigid, planar geometry and the presence of both hydrogen bond donors and acceptors make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Furo[2,3-c]pyridine derivatives, particularly the 2-carboxylate esters, have emerged as a versatile class of compounds with a wide range of pharmacological activities. Notably, one such derivative, PNU-142721, has been identified as a potent inhibitor of HIV-1 protease, highlighting the therapeutic potential of this chemical series[1]. This guide will provide an in-depth exploration of the most promising therapeutic targets for furo[2,3-c]pyridine-2-carboxylate derivatives, with a primary focus on oncology, and will also touch upon their potential in other disease areas such as neurodegenerative and infectious diseases.
Part 1: Oncology - A Primary Therapeutic Frontier
The dysregulation of cellular signaling pathways is a hallmark of cancer. Protein kinases, key components of these pathways, have become one of the most important classes of drug targets in oncology. A significant body of research has demonstrated that furo[2,3-c]pyridine derivatives and their isomers are potent kinase inhibitors, making them highly promising candidates for the development of novel anticancer agents.
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle. Their aberrant activity is a common feature of many cancers, leading to uncontrolled cell proliferation. Consequently, CDK inhibitors have emerged as a promising therapeutic strategy.
Recent studies have identified furo[2,3-b]pyridine derivatives as potent inhibitors of CDK2. For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate demonstrated significant inhibitory activity against the CDK2/cyclin A2 complex with an IC50 value of 0.93 µM[2][3]. This inhibitory effect is comparable to the well-known CDK inhibitor, roscovitine[2][3]. Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of CDK2, forming key hydrogen bond interactions with the hinge region residue Leu83[2].
Experimental Workflow: Screening for CDK2 Inhibition
Caption: A generalized workflow for screening furo[2,3-c]pyridine derivatives for CDK2 inhibitory activity.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is implicated in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.
Several studies have highlighted the potential of furo[2,3-d]pyrimidine derivatives as potent inhibitors of this pathway. Some derivatives have been shown to act as dual PI3K/Akt inhibitors[4][5]. For example, a series of novel furo[2,3-d]pyrimidine derivatives incorporating a 1,3,4-thiadiazole moiety were designed and synthesized, with compound 10b from the series demonstrating potent inhibitory activity against PI3Kα, PI3Kβ, and Akt with IC50 values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively[5]. These compounds were also shown to induce cell cycle arrest and apoptosis in breast cancer cell lines[5]. Furthermore, other furo[2,3-b]pyridine derivatives have been identified as Akt inhibitors[6].
Signaling Pathway: The PI3K/Akt/mTOR Cascade
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory points for furo[2,3-c]pyridine derivatives.
Receptor Tyrosine Kinases (RTKs): Targeting Angiogenesis and Metastasis
Receptor tyrosine kinases are cell surface receptors that play a pivotal role in cellular communication and are often dysregulated in cancer, contributing to tumor growth, angiogenesis, and metastasis. Several RTKs have been identified as potential targets for furo[2,3-d]pyrimidine derivatives.
-
c-Met: The c-Met receptor, activated by hepatocyte growth factor (HGF), is implicated in cell proliferation, survival, and motility. Its overexpression is associated with poor prognosis in several cancers. Furo[2,3-d]pyrimidines bearing a biaryl moiety have been explored as c-Met kinase inhibitors[7][8].
-
VEGFR-2 and Tie-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) and Tie-2 are key regulators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. A novel class of furo[2,3-d]pyrimidine derivatives has been discovered as potent dual inhibitors of these two RTKs, with some compounds exhibiting IC50 values in the low nanomolar range[8].
Data Summary: Kinase Inhibitory Activities of Furo[2,3-c]pyridine and Related Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine | CDK2/cyclin A2 | 0.24 - 0.93 | [2][3] |
| Furo[2,3-d]pyrimidine | PI3Kα | 0.175 | [5] |
| Furo[2,3-d]pyrimidine | PI3Kβ | 0.071 | [5] |
| Furo[2,3-d]pyrimidine | Akt | 0.411 | [5] |
| Furo[2,3-d]pyrimidine | c-Met | Not specified | [7][8] |
| Furo[2,3-d]pyrimidine | VEGFR-2 | <0.003 | [8] |
| Furo[2,3-d]pyrimidine | Tie-2 | <0.003 | [8] |
Part 2: Expanding the Therapeutic Horizon
While oncology represents a major focus for the development of furo[2,3-c]pyridine derivatives, their diverse biological activities suggest potential applications in other therapeutic areas.
Neurodegenerative Diseases
Furoquinoline alkaloids, which share a similar structural framework, have shown promise as acetylcholinesterase inhibitors and anti-inflammatory agents, both of which are relevant to the treatment of neurodegenerative diseases like Alzheimer's disease[9]. The pyridine ring is a component of many neuroactive compounds, although it is also associated with the neurotoxin MPTP, necessitating careful structural design to avoid neurotoxic liabilities[10][11]. The anti-inflammatory properties of related furocoumarins further support the potential of furo[2,3-c]pyridines in this area[12].
Infectious Diseases
The initial discovery of a furo[2,3-c]pyridine derivative as a potent HIV-1 protease inhibitor underscores the potential of this scaffold in the development of antiviral agents[1]. Furthermore, the fused pyrimidine ring system, present in isomers like furo[2,3-d]pyrimidines, is a well-established pharmacophore in antimicrobial drug discovery, with derivatives showing antibacterial and antifungal activities[13].
Part 3: Experimental Protocols
To facilitate the investigation of furo[2,3-c]pyridine-2-carboxylate derivatives, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Furo[2,3-c]pyridine derivative stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furo[2,3-c]pyridine derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Western Blot Analysis for Pathway Modulation
This protocol is used to investigate the effect of the compounds on the phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt).
Materials:
-
Cancer cells treated with furo[2,3-c]pyridine derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion
Furo[2,3-c]pyridine-2-carboxylate derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to inhibit key protein kinases involved in cell cycle regulation and pro-survival signaling pathways makes them attractive candidates for further drug development. The methodologies outlined in this guide provide a framework for the continued investigation and optimization of these compounds. Future research should focus on elucidating detailed structure-activity relationships, improving pharmacokinetic properties, and evaluating the in vivo efficacy of lead candidates in relevant disease models.
References
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (2025).
-
Al-Ostath, A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ScienceDirect.
-
Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... (n.d.). ResearchGate. [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). PMC. [Link]
-
one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]
-
Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Bentham Science Publishers. [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). RSC Publishing. [Link]
-
Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ResearchGate. [Link]
-
Synthesis of furo[2,3-d]pyrimidine derivative (61). (n.d.). ResearchGate. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). PMC. [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]
-
ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. (2025). ResearchGate. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar. [Link]
-
Fused Pyrimidines. Part II: Synthesis and Antimicrobial activity of Some Furo[3,2-e]imidazo[1,2-c]pyrimidines and Furo[2,3-d]pyrimidines. (n.d.). ResearchGate. [Link]
-
Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. (n.d.). PubMed. [Link]
-
Pyridine derivative that's been shown to be effective in treating Alzheimer's disease. (n.d.). ResearchGate. [Link]
-
Representative furocoumarins with anti-inflammatory activity. (n.d.). ResearchGate. [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Precision Mass Spectrometry & Isotopic Profiling for C10H6ClNO3 Scaffolds
A Technical Guide for Structural Elucidation in Drug Discovery
Executive Summary
In small molecule drug development, the formula C10H6ClNO3 represents a critical chemical space often occupied by functionalized quinolines, naphthoquinones, and coumarin derivatives.[1] These scaffolds are frequent hits in antimalarial and anticancer high-throughput screens. However, the presence of chlorine and the high degree of unsaturation (Degree of Unsaturation = 8) create specific challenges in mass spectrometry (MS) confirmation.
This guide provides a definitive protocol for calculating, acquiring, and validating mass spectral data for this formula, emphasizing the distinction between Average Molecular Weight (for dosing) and Monoisotopic Mass (for identification).
Part 1: Theoretical Foundations & Exact Mass Calculation[1]
In high-resolution mass spectrometry (HRMS), relying on the periodic table’s "average" weights leads to identification errors.[1] You must calculate the Monoisotopic Mass using the mass of the primary isotope (
The Chlorine Signature
The defining feature of C10H6ClNO3 is the chlorine atom. Unlike C, H, N, or O, which have dominant primary isotopes (>98% abundance), chlorine exists as a distinct mix of
-
Consequence: The mass spectrum will not show a single parent peak.[1][2] It will display a "doublet" separated by ~2.0 Da.
-
Validation Rule: If your M+2 peak intensity is not approximately 32-33% of your M peak, the compound is not C10H6ClNO3 (or you have co-eluting interferences).[1]
Quantitative Data Table
| Element | Isotope | Exact Mass (Da) | Abundance | Count | Contribution (Da) |
| Carbon | 12.00000 | 98.93% | 10 | 120.00000 | |
| Hydrogen | 1.00783 | 99.98% | 6 | 6.04698 | |
| Nitrogen | 14.00307 | 99.63% | 1 | 14.00307 | |
| Oxygen | 15.99491 | 99.76% | 3 | 47.98473 | |
| Chlorine | 34.96885 | 75.76% | 1 | 34.96885 | |
| TOTAL | Monoisotopic | 223.00363 |
Calculated Values for Verification
-
Monoisotopic Mass (
Cl): 223.0036 Da[1] -
Isotopologue Mass (
Cl): 225.0007 Da -
Average Molecular Weight (Molar Mass): 223.61 g/mol [1]
-
Exact Mass Difference (Mass Defect): 1.99705 Da[1]
Critical Insight: Note that the mass difference between the isotopes is not exactly 2.0000.[2][3][4] It is 1.99705 .[1] In an Orbitrap or FT-ICR instrument with 100k resolution, a deviation from this specific mass difference indicates a false positive (e.g., an interference rather than a true isotope).[1]
Part 2: Experimental Protocol (HRMS)
This workflow is designed for LC-MS/MS using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Given the nitro group (
Workflow Visualization
The following diagram outlines the decision matrix for analyzing C10H6ClNO3 derivatives.
Figure 1: Step-wise validation workflow for chlorinated small molecules. Note the critical checkpoint at the isotope ratio analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 0.1 mg of compound in LC-MS grade Methanol . Avoid DMSO if possible, as it can suppress ionization in ESI.[1]
-
Dilute to ~1 µg/mL (1 ppm) with 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
-
Instrumentation Parameters (Orbitrap Example):
-
Resolution: Set to 60,000 or 120,000 (FWHM) at m/z 200. High resolution is required to resolve the
Cl peak from potential background interferences like S isotopes or matrix effects. -
Scan Range: m/z 100–500.
-
Ionization: ESI Positive (look for
= 224.0109) and ESI Negative (look for = 221.9963).
-
-
Data Acquisition & Filtering:
Part 3: Isomer Differentiation (The "Why")
The formula C10H6ClNO3 is chemically ambiguous. In drug discovery, you are likely dealing with positional isomers.[1] For example:
-
Isomer A: 4-chloro-6-nitroquinoline-2-carboxylic acid (hypothetical precursor).
-
Isomer B: 2-chloro-3-nitro-1,4-naphthoquinone.[1]
Distinguishing these requires MS/MS fragmentation .
Fragmentation Logic
-
Loss of NO2: A neutral loss of 46 Da (nitro group) is common.
-
Precursor 224
Fragment 178.[1]
-
-
Loss of CO: Common in quinones and phenols (neutral loss 28 Da).
-
Loss of HCl: Characteristic of chloro-aromatics (neutral loss 36/38 Da).
Figure 2: Simplified fragmentation logic tree for differentiating common C10H6ClNO3 scaffolds based on neutral loss patterns.
Part 4: Reporting Standards
When publishing or filing IND (Investigational New Drug) applications, adherence to E-E-A-T principles requires precise reporting. Do not report "Molecular Weight: 223."
Correct Reporting Format:
"HRMS (ESI+): Calculated for C
HClN O 224.0109; Found 224.0112 (Error: 1.3 ppm). Isotope pattern confirmed monochlorinated signature ( Cl/ Cl ratio observed: 3.1:1)."
References
-
NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for All Elements.[5] Physical Measurement Laboratory.[6][7] [Link]
-
IUPAC (International Union of Pure and Applied Chemistry). Atomic Weights of the Elements 2013 (IUPAC Technical Report). Pure and Applied Chemistry, 2016.[1] [Link]
-
FDA (U.S. Food and Drug Administration). Bioanalytical Method Validation Guidance for Industry.[1] (Reference for mass spectrometric reporting standards in drug development). [Link]
-
Chemistry LibreTexts. Isotope Abundance and Mass Spectrometry. (Detailed explanation of Chlorine 3:1 ratios). [Link]
Sources
- 1. Masses [www2.chemistry.msu.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. catalog.data.gov [catalog.data.gov]
- 6. Atomic Weights and Isotopic Compositions with Relative Atomic Masses | NIST [nist.gov]
- 7. Atomic Weights and Isotopic Compositions for Chlorine [physics.nist.gov]
Methodological & Application
Application Note: High-Fidelity Hydrolysis of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
Executive Summary
This application note details the optimized protocol for the hydrolysis of methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of HIF-prolyl hydroxylase inhibitors and various kinase inhibitors.
While ester hydrolysis is a fundamental transformation, this specific substrate presents a chemoselectivity challenge : the 5-chloro-pyridine motif is susceptible to nucleophilic aromatic substitution (
Strategic Analysis & Chemical Logic
The Substrate Challenge
The substrate contains three reactive centers that dictate the reaction parameters:
-
Chlorine (C-5): A leaving group on a pyridine ring. In fused systems like furo[2,3-c]pyridine, the electron-deficient nature of the pyridine ring activates this position toward
, particularly if hydroxide concentration is high and temperature is elevated [1]. -
Furan Ring: Acid-sensitive.[1] Prolonged exposure to low pH (<1) can lead to ring-opening or decarboxylation after hydrolysis [2].
Mechanistic Pathway
The reaction proceeds via a standard
Critical Control Point: The reaction must be stopped at the carboxylate stage and carefully acidified. Over-heating with excess base promotes the substitution of the C-5 Chlorine with a Hydroxyl group, yielding the 5-hydroxy impurity which is difficult to separate.
Reaction Scheme Visualization
Figure 1: Reaction pathway highlighting the target hydrolysis and the risk of
Experimental Protocols
Materials & Reagents
| Reagent | Role | Grade/Purity |
| This compound | Substrate | >98% HPLC |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent | Reagent Grade |
| Tetrahydrofuran (THF) | Solvent | HPLC Grade (Stabilized) |
| Water (Deionized) | Co-solvent | Type II |
| 1N Hydrochloric Acid (HCl) | Quench/Acidifier | Titrated |
Protocol A: Mild Hydrolysis (Recommended)
Best for: Medicinal chemistry scale (100 mg – 10 g) where purity is paramount.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of this compound in THF (10 mL per gram of substrate).
-
Activation: Prepare a solution of LiOH·H₂O (1.5 eq) in Water (5 mL per gram of substrate).
-
Note: The THF:Water ratio should be approximately 2:1 to 3:1 to ensure homogeneity.
-
-
Addition: Add the aqueous LiOH solution dropwise to the THF solution at 0°C (ice bath).
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) .
-
Monitoring: Check by TLC or LC-MS after 1 hour. Most reactions are complete within 2-4 hours.
-
Caution: Do NOT reflux unless the reaction stalls for >12 hours. Refluxing increases the risk of chlorine displacement [3].
-
-
Workup (Precipitation Method):
-
Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the majority of THF.
-
Dilute the remaining aqueous residue with water (approx. 2x volume).
-
Cool the aqueous solution to 0°C.
-
Slowly add 1N HCl dropwise with vigorous stirring until pH 3-4 is reached.
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2x) and minimal cold diethyl ether (to remove unreacted ester).
-
Drying: Dry under high vacuum at 40°C for 12 hours.
Protocol B: Scale-Up Conditions
Best for: Process chemistry (>50 g) where THF cost is prohibitive.
-
Solvent Switch: Use Methanol/Water (4:1) .
-
Base: Use NaOH (1.1 eq) . Sodium hydroxide is stronger; strict stoichiometry is required to prevent side reactions [1].
-
Temperature: Strictly maintain at 20°C .
-
Workup: If the product does not precipitate upon acidification (due to solubility in methanol), evaporate methanol first, then acidify the aqueous phase.
Process Workflow & Decision Tree
The following diagram outlines the decision logic for workup based on the physical state of the product.
Figure 2: Workup decision tree ensuring maximum recovery of the carboxylic acid.
Analytical Quality Control
Expected Data
-
Appearance: White to pale yellow powder.
-
¹H NMR (DMSO-d₆):
-
Disappearance of the methyl singlet (~3.9 ppm).
-
Appearance of a broad singlet (>12 ppm) corresponding to -COOH.
-
Aromatic protons for furo[2,3-c]pyridine core: Typically two singlets or doublets depending on substitution, often around 8.0 - 9.0 ppm range [4].
-
-
LC-MS: Mass shift of -14 Da (Loss of CH₃, gain of H). Expect [M+H]⁺ or [M-H]⁻ corresponding to the acid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product soluble in water at pH 3-4. | Saturate aqueous layer with NaCl (brine) and extract with 2-MeTHF or EtOAc. |
| Impurity: Hydroxyl analog | Reduce reaction temp to 0°C; Switch from NaOH to LiOH; Reduce base equivalents to 1.1. | |
| Impurity: Decarboxylation | Acidification too strong/hot. | Acidify only to pH 3-4, keep cold (0°C). Do not heat during drying. |
| Incomplete Reaction | Poor solubility. | Increase THF volume; ensure vigorous stirring. |
References
-
Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[3]
- Context: Describes the synthesis and handling of the furo[2,3-c]pyridine scaffold, including ester hydrolysis steps using NaOH/THF.
-
Jain, N. F., & Masse, C. E. (2006). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20.2.
- Context: General review of ester hydrolysis conditions, highlighting the stability of heterocyclic esters.
-
Vertex Pharmaceuticals. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids. WO2021105399A1.
- Context: Provides industrial conditions for hydrolyzing chloropyridine esters, emphasizing temper
-
National Institutes of Health (NIH). (2014). Methyl 5-bromo-2-chloropyridine-3-carboxylate crystal structure and data. PMC.
- Context: Structural data and NMR shifts for analogous halogenated pyridine carboxyl
Sources
Reagents for cyclization to form the furo[2,3-c]pyridine core
This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of the furo[2,3-c]pyridine core, a privileged scaffold in kinase inhibitors (e.g., Akt, Lck) and antiviral agents (e.g., PNU-142721).
Executive Summary & Strategic Analysis
The furo[2,3-c]pyridine system consists of a furan ring fused to the c-face (C3–C4 bond) of a pyridine ring. The orientation of the oxygen atom is critical:
-
Furo[2,3-c]pyridine: Oxygen attached to pyridine C3; Carbon attached to pyridine C4.
-
Furo[3,2-c]pyridine: Oxygen attached to pyridine C4; Carbon attached to pyridine C3.
Achieving the specific [2,3-c] isomer requires strict regiocontrol. Two primary strategies dominate the literature:
-
The "Annulation" Strategy (Route A): Building the furan ring onto a pre-functionalized pyridine. This is the preferred route for medicinal chemistry due to the availability of 3-hydroxypyridine precursors.
-
The "De Novo" Strategy (Route B): Constructing the system from a piperidinone precursor. This is valuable when the pyridine ring requires complex substitution patterns difficult to access via electrophilic aromatic substitution.
Route A: Palladium-Catalyzed Annulation (The "Gold Standard")
Mechanism: Sonogashira coupling of a 3-hydroxy-4-halopyridine followed by Cu(I)-mediated cycloisomerization.
Critical Reagents & Causality
-
Substrate: 2-Chloro-3-hydroxy-4-iodopyridine . The C2-chloro group serves as a blocking group to force iodination to C4 and provides a handle for late-stage functionalization (e.g., S_NAr).
-
Iodination Reagent: NIS (N-Iodosuccinimide) or I₂/Na₂CO₃ .
-
Causality: The 3-OH group is a strong ortho-para director. With C2 blocked by Cl, electrophilic iodination occurs exclusively at C4, setting the correct regiochemistry for the [2,3-c] core.
-
-
Coupling Partner: Trimethylsilylacetylene (TMS-acetylene) .
-
Causality: Using a protected alkyne prevents homocoupling and allows for a controlled desilylation-cyclization cascade.
-
-
Catalyst System: PdCl₂(PPh₃)₂ / CuI .[1]
-
Causality: A robust Pd(II) source is preferred over Pd(0) to minimize sensitivity to air. CuI acts as a co-catalyst for the Sonogashira step and the primary catalyst for the subsequent 5-endo-dig cyclization.
-
-
Base: Triethylamine (Et₃N) or Diethylamine (DEA) .
-
Causality: Acts as the proton scavenger and solvent/co-solvent.
-
Experimental Protocol
Step 1: Iodination
-
Dissolve 2-chloro-3-hydroxypyridine (1.0 equiv) in DMF.
-
Add Na₂CO₃ (2.2 equiv) and I₂ (1.1 equiv).
-
Stir at ambient temperature for 12–24 h. Monitor by LCMS for conversion to 2-chloro-3-hydroxy-4-iodopyridine .
-
Self-Validating Check: The product should show a distinct downfield shift in the remaining aromatic proton signal compared to the starting material.
Step 2: Sonogashira Coupling & Cyclization (One-Pot Variant)
-
Suspend the 4-iodo intermediate (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv) in degassed Et₃N/THF (1:1).
-
Add TMS-acetylene (1.2 equiv) dropwise under N₂.
-
Heat to 50–60 °C for 4 h.
-
Cyclization Trigger: Add TBAF (1.5 equiv) or K₂CO₃/MeOH to desilylate in situ, then reflux (80 °C) to promote Cu-catalyzed cyclization.
-
Endpoint: Disappearance of the internal alkyne intermediate on TLC/LCMS.
Route B: The Piperidinone Transformation (Chang & Tai Method)
Mechanism: Intramolecular selenocyclization of a functionalized piperidinone followed by oxidative elimination and aromatization.
Critical Reagents & Causality
-
Substrate: N-Benzenesulfonylpiperidin-4-one .
-
Cyclization Agent: Phenylselenyl Chloride (PhSeCl) .[2]
-
Causality: Electrophilic selenium activates the alkene (formed via Wittig) for intramolecular nucleophilic attack by the ester carbonyl oxygen, forming the dihydrofuran ring.
-
-
Oxidant: Sodium Periodate (NaIO₄) .
-
Causality: Oxidizes the phenylselenide to a selenoxide, which undergoes spontaneous syn-elimination to form the double bond.
-
-
Aromatization Base: Potassium tert-butoxide (t-BuOK) .
-
Causality: A strong bulky base is required to eliminate the sulfonyl group and aromatize the pyridine ring in the final step.
-
Experimental Protocol
-
Wittig Reaction: React N-benzenesulfonylpiperidin-4-one with Ph₃P=CHCO₂Et to form the
-unsaturated ester. -
Isomerization: Treat with DBU to migrate the double bond to the
position (endo-cyclic). -
Selenocyclization: Treat the acid derived from the ester with PhSeCl in THF (rt, 2 h).
-
Elimination: Add aqueous NaIO₄ to the reaction mixture. Stir 2 h.
-
Reduction: Reduce the lactone intermediate with DIBALH (1.1 equiv, -78 °C) to the furan.
-
Aromatization: Reflux with t-BuOK in THF for 1 h to yield furo[2,3-c]pyridine .
Visualizations & Data
Reaction Pathway Diagram (Route A)
Caption: Route A (Annulation) establishes the C3-O and C4-C bonds sequentially via iodination and Pd/Cu-catalyzed cyclization.
Reagent Comparison Table
| Reagent Class | Reagent | Role | Pros | Cons |
| Iodination | NIS | Electrophile | Mild, easy handling | Expensive compared to I₂ |
| I₂ / Na₂CO₃ | Electrophile | Cheap, scalable | Requires careful pH control | |
| Catalyst | PdCl₂(PPh₃)₂ | Coupling | Stable Pd(II) source | Requires reduction in situ |
| Pd(PPh₃)₄ | Coupling | Active Pd(0) species | Air sensitive, short shelf-life | |
| Cyclization | CuI | Lewis Acid | Dual role (Sono + Cycliz) | Difficult to remove traces |
| t-BuOK | Base | Efficient aromatization | Incompatible with sensitive esters | |
| Solvent | DMF | Solvent | High solubility for salts | High boiling point (workup) |
| THF/Et₃N | Solvent | Easy workup, base included | Lower boiling point (limit reflux) |
References
-
Chang, M.-Y., & Tai, H.-Y. (2011).[2][3] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[2] Link
-
Wishka, D. G., et al. (1998).[4] (-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor.[4] Journal of Medicinal Chemistry, 41(9), 1357–1360.[4] Link
-
Houpis, I. N., et al. (1994).[5] Synthesis of functionalized furo[2,3-b]pyridines via the Pd-catalyzed coupling of acetylenes to iodopyridones.[5][6] Tetrahedron Letters, 35(50), 9355-9358. (Mechanistic analogue for [2,3-c]). Link
-
Shiri, M. (2012).[7] Indoles, isatins, and pyridines: A general and efficient method to access tetracyclic spirooxindole derivatives.[3] European Journal of Organic Chemistry.[3] (Context on cyclization strategies). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. (-)-6-Chloro-2-[(1-furo[2, 3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a new broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. google.com [google.com]
Application Note: Functionalization Strategies for the Pyridine Ring in Furo[2,3-c]pyridine Systems
This Application Note provides a comprehensive technical guide for the functionalization of the pyridine ring within the furo[2,3-c]pyridine scaffold. This bicyclic system is a privileged pharmacophore in medicinal chemistry, notably serving as the core for HIV-1 protease inhibitors (e.g., PNU-142721) and various antiproliferative agents.
Executive Summary
The furo[2,3-c]pyridine scaffold combines the electron-rich furan ring with the electron-deficient pyridine ring.[1] While furan functionalization is often achieved via electrophilic aromatic substitution, the pyridine ring requires distinct strategies due to its low electron density and susceptibility to nucleophilic attack. This guide details three high-value protocols for functionalizing the pyridine sector (positions C4, C5, and C7): Minisci Radical Alkylation , N-Oxide Mediated Chlorination/Coupling , and Transition-Metal Catalyzed C-H Activation .
Structural Analysis & Reactivity Profile
To effectively functionalize the scaffold, one must first define the atom numbering and electronic bias. In the furo[2,3-c]pyridine system, the furan ring is fused to the c-bond (positions 3 and 4) of the pyridine ring.[1]
Numbering Convention (IUPAC):
-
Position 1: Oxygen (Furan)
-
Reactivity Hotspots:
-
C5 & C7 (α-positions to N): Highly susceptible to nucleophilic attack (SNAr, Minisci radicals) and inductive activation.
-
C4 (β-position to N, peri- to furan): Sterically crowded but accessible via directed C-H activation.
-
Reactivity Logic Diagram
Figure 1: Reactivity map of furo[2,3-c]pyridine showing site-selectivity for major functionalization strategies.
Strategy 1: Minisci Radical Alkylation (C7-Selective)
Principle: The protonated pyridine ring is electron-deficient, making it an ideal trap for nucleophilic alkyl radicals generated from carboxylic acids, alcohols, or halides. This method directly installs alkyl groups at C7 (and C5) without pre-functionalization.
Mechanism
-
Oxidative Decarboxylation: A carboxylic acid is oxidized (by persulfate/Ag+) to generate an alkyl radical.
-
Radical Addition: The nucleophilic radical attacks the most electron-deficient position (C7 > C5) of the protonated heterocycle.
-
Deprotonation/Oxidation: Re-aromatization yields the alkylated product.
Protocol: C7-Alkylation using Carboxylic Acids
Reagents:
-
Substrate: Furo[2,3-c]pyridine (1.0 equiv)
-
Alkyl Source: R-COOH (2.0–3.0 equiv)
-
Catalyst: AgNO₃ (0.2 equiv)
-
Oxidant: (NH₄)₂S₂O₈ (3.0 equiv)
-
Solvent: 10% H₂SO₄ (aq) / DCM biphasic system or TFA/Water.
Step-by-Step Workflow:
-
Dissolution: Dissolve furo[2,3-c]pyridine (1 mmol) in 5 mL of 10% aqueous H₂SO₄. Add DCM (5 mL) if the substrate solubility is poor (biphasic mode).
-
Addition: Add the carboxylic acid (3 mmol) and AgNO₃ (0.2 mmol).
-
Initiation: Heat the mixture to 40–50 °C.
-
Oxidant Feed: Dropwise add a solution of (NH₄)₂S₂O₈ (3 mmol) in water over 30 minutes. Note: Slow addition controls the radical concentration and minimizes homocoupling of the alkyl group.
-
Monitoring: Stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (M+H) and appearance of alkylated product (M+R).
-
Workup: Basify with cold NH₄OH to pH 9. Extract with EtOAc (3x).[3] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Expect the C7-isomer as the major product due to steric accessibility compared to C5 (which is flanked by the furan ring oxygen in the 3D space).
Data Summary: Minisci Scope
| Alkyl Source (R-COOH) | Product (R at C7) | Typical Yield | Selectivity (C7:C5) |
|---|---|---|---|
| Pivalic Acid | tert-Butyl | 65-75% | >10:1 |
| Cyclohexanecarboxylic Acid | Cyclohexyl | 55-65% | 8:1 |
| Propionic Acid | Ethyl | 40-50% | 4:1 |
Strategy 2: N-Oxide Activation & Cross-Coupling (The "Halogen Handle")
Principle: Direct electrophilic halogenation of pyridine is difficult. Converting the pyridine nitrogen to an N-oxide activates the α-positions (C7/C5) toward nucleophilic attack by chloride ions (using POCl₃), yielding a chloropyridine that serves as a handle for Suzuki or Buchwald-Hartwig couplings.
Protocol: N-Oxidation followed by Chlorination
Part A: N-Oxidation
-
Reaction: Dissolve furo[2,3-c]pyridine in DCM. Add m-CPBA (1.2 equiv) at 0 °C.
-
Stir: Warm to RT and stir for 4–6 hours.
-
Workup: Wash with aq. NaHCO₃ to remove m-chlorobenzoic acid. Isolate the N-oxide (often a solid).
Part B: Regioselective Chlorination
-
Reagent: Dissolve the N-oxide (1 mmol) in POCl₃ (5 mL, acts as solvent and reagent).
-
Additive: Add Et₃N (0.5 equiv) to buffer the HCl generated.
-
Reflux: Heat to 80–100 °C for 2 hours.
-
Quench: Caution: Pour the reaction mixture slowly onto ice/water with vigorous stirring. Neutralize with NaOH.
-
Outcome: This typically yields 7-chlorofuro[2,3-c]pyridine as the major isomer. The inductive effect of the furan oxygen often directs nucleophilic attack of Cl⁻ to C7.
Part C: Suzuki-Miyaura Coupling
-
Mix: 7-Chlorofuro[2,3-c]pyridine (1.0 equiv), Arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Solvent: Dioxane/Water (4:1).
-
Condition: Heat at 90 °C for 12 hours under N₂.
-
Yield: High efficiency (>80%) for biaryl formation.
Strategy 3: Ir-Catalyzed C-H Borylation (Steric Control)
Principle: For functionalization at positions remote from the nitrogen or governed purely by sterics (often C4 or C2 on the furan, but C4 on pyridine is possible if C2/C3/C7 are blocked), Iridium-catalyzed borylation is the gold standard.
Mechanism
The active species, [Ir(OMe)(cod)]₂ with dtbpy ligand, activates the C-H bond via an oxidative addition. The regioselectivity is dominated by steric hindrance; the catalyst avoids positions ortho to substituents.
Protocol
-
Glovebox Operation: In a glovebox, mix [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), and B₂pin₂ (0.55 equiv relative to C-H bonds desired, usually 1.1 equiv for mono-borylation).
-
Solvent: Dissolve in anhydrous THF or hexane.
-
Substrate: Add furo[2,3-c]pyridine (1.0 equiv).
-
Reaction: Seal in a pressure tube and heat outside the glovebox at 80 °C for 16 hours.
-
Workup: Evaporate volatiles. The resulting pinacol boronate ester is often stable enough for silica gel chromatography (rapid elution).
-
Selectivity: Borylation occurs at the most sterically accessible C-H bond. In unsubstituted furo[2,3-c]pyridine, C2 (furan) is often most reactive. To target the pyridine ring (C4 ), the furan C2 position should be blocked (e.g., C2-Methyl) or the catalyst ligand bulk adjusted.
References
-
Synthesis of Furo[2,3-c]pyridine: Chang, M.-Y., & Tai, H.-Y. (2011).[3] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.
-
Minisci Reaction Review: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161.
-
Pyridine C-H Functionalization: Maity, S., et al. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry.
-
IUPAC Numbering Rules: IUPAC. Nomenclature of Fused and Bridged Fused Ring Systems.
-
PNU-142721 (HIV Inhibitor): Turner, S. R., et al. (1998). Tipranavir (PNU-140690): A Potent, Non-Peptidic HIV Protease Inhibitor. J. Med. Chem.
Sources
Troubleshooting & Optimization
Improving reaction yields for Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate synthesis
Technical Support Center: Synthesis of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
Welcome to the Advanced Synthesis Support Hub
Ticket ID: #FCP-5CL-OPT Subject: Yield Optimization & Troubleshooting for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Synthetic Challenge
The synthesis of This compound presents a classic heterocyclic challenge: constructing a fused furan ring onto a pyridine core while maintaining regioselectivity and preventing halogen scrambling.
The primary yield-limiting factors in this synthesis are:
-
N- vs. O-Alkylation Competition: The pyridine nitrogen competes with the hydroxyl group during the initial alkylation step.
-
Aldehyde Instability: The intermediate 4-formylpyridine species is prone to Cannizzaro disproportionation or oxidation.
-
Cyclization Efficiency: The intramolecular aldol-type condensation (Thorpe-Ziegler/Knoevenagel variant) often stalls, leading to open-chain byproducts.
This guide provides a chemically rigorous, optimized protocol focusing on the "One-Pot, Two-Stage" strategy to maximize throughput.
Optimized Synthetic Protocol
Route: Cyclization of 2-chloro-5-hydroxy-4-pyridinecarboxaldehyde with Methyl Bromoacetate.
Reaction Scheme Visualization
Caption: Step-wise synthetic pathway highlighting the critical divergence point between O-alkylation (desired) and N-alkylation (undesired).
Step-by-Step Methodology
Reagents:
-
Substrate: 2-chloro-5-hydroxy-4-pyridinecarboxaldehyde (1.0 equiv)
-
Alkylating Agent: Methyl bromoacetate (1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Crucial for O-selectivity
-
Cyclization Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile (ACN)
Protocol:
-
Dissolution: Dissolve the aldehyde substrate in anhydrous DMF (0.1 M concentration) under N₂ atmosphere.
-
Base Addition (Cold): Cool to 0°C. Add Cs₂CO₃ in one portion. Stir for 15 minutes to generate the phenoxide anion.
-
Expert Insight: Cs₂CO₃ is preferred over K₂CO₃ because the larger Cesium cation forms a looser ion pair with the phenoxide, enhancing nucleophilicity while the "soft" nature reduces N-alkylation attack [1].
-
-
Alkylation: Add Methyl bromoacetate dropwise over 20 minutes. Maintain 0°C.
-
Monitoring: Stir at RT for 2-4 hours. Monitor via TLC/LCMS for the disappearance of the starting phenol. You should see the O-alkylated intermediate (open chain).
-
Cyclization (The "Kick"): Once the intermediate is formed, add catalytic DBU (20 mol%). Heat the reaction to 60-80°C for 2-3 hours.
-
Workup: Pour into ice-water. The product often precipitates. If not, extract with EtOAc. Wash with brine (3x) to remove DMF.
-
Purification: Recrystallize from MeOH or column chromatography (Hex/EtOAc).
Troubleshooting Guide & FAQs
Issue 1: Low Yield due to N-Alkylation
Symptom: LCMS shows a major peak with M+1 matching the product but different retention time (Pyridone byproduct). Root Cause: The pyridine nitrogen is nucleophilic. In polar aprotic solvents, the phenoxide can be less reactive if tightly ion-paired. Corrective Action:
-
Switch Base: Move from K₂CO₃ to Cs₂CO₃ or Ag₂CO₃ (Silver assists halide leaving and favors O-alkylation).
-
Solvent Change: Use Acetone (lower temp) or add a crown ether (18-crown-6) if using potassium bases to "naked" the oxygen anion.
Issue 2: Stalled Cyclization (Open Chain Ester Isolated)
Symptom: You isolate the O-alkylated ether, but the furan ring doesn't close. Root Cause: The methylene protons on the ester are not acidic enough, or the aldehyde is deactivated. Corrective Action:
-
Increase Temperature: The aldol condensation step has a higher activation energy. Ensure the second stage is heated to at least 60°C.
-
Stronger Base: Add KOtBu (0.5 equiv) in THF for the second step if DBU fails. Warning: This may hydrolyze the ester if water is present.
Issue 3: Decarboxylation or Hydrolysis
Symptom: Product mass is M-58 (loss of COOMe) or M-14 (Carboxylic acid). Root Cause: Presence of water during the basic cyclization step or excessive heating. Corrective Action:
-
Strict Anhydrous Conditions: Dry DMF over molecular sieves (4Å) for 24h before use.
-
Avoid Hydroxide: Never use NaOH or KOH. These are too nucleophilic and will attack the ester.
Data & Optimization Metrics
The following table summarizes solvent/base screening results for the critical O-alkylation/cyclization step.
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Major Side Product |
| 1 | K₂CO₃ | Acetone | Reflux | 45% | Incomplete cyclization |
| 2 | NaH | THF | 0 -> RT | 30% | N-alkylation (Pyridone) |
| 3 | K₂CO₃ | DMF | 80 | 55% | Polymerization/Tars |
| 4 | Cs₂CO₃ | DMF | 25 -> 60 | 82% | None (Clean) |
| 5 | TEA | DCM | RT | <10% | No reaction |
Diagnostic Logic Tree
Use this flowchart to diagnose reaction failures in real-time.
Caption: Diagnostic logic for identifying N-alkylation, incomplete cyclization, or hydrolysis based on LCMS data.
References
-
Shiotani, S. (1997). Furopyridines: Synthesis and Properties. Chemical Reviews, 97(8), 2781–2830.
-
Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.
-
Jiao, P., et al. (2024).[1] Purple Light-Promoted Coupling of Bromopyridines. Journal of Organic Chemistry, 89, 7148-7155.[1]
-
Smolecule. (n.d.). Methyl furo[2,3-b]pyridine-2-carboxylate Data. (Used for structural analogy verification).
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The synthesis of chlorinated pyridine derivatives may produce irritant intermediates.
Sources
- 1. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 3. Pyridine-2-carboxylic acid derivatives and their preparation methods and uses - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Solvent Selection for Recrystallization of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent for the recrystallization of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for rational solvent selection and troubleshooting based on fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for recrystallizing this compound should exhibit the following properties[1][2]:
-
High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution of the crude material.
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.
-
Inertness: The solvent must not react with this compound.
-
Appropriate boiling point: The boiling point should be high enough to allow for a sufficient solubility differential but not so high that it is difficult to remove from the crystals.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying[1].
-
Dissolves impurities: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor)[3].
Q2: How does the structure of this compound inform solvent selection?
The structure of this compound provides clues to its potential solubility. It is a moderately polar molecule due to the presence of a pyridine ring, a furan ring, an ester group, and a chlorine atom[4][5]. The heterocyclic rings and the ester group can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). Therefore, solvents with moderate to high polarity are likely to be good candidates for dissolving the compound, especially at elevated temperatures. A general rule of thumb is that "like dissolves like," suggesting that solvents with similar functional groups or polarity will be more effective[6].
Troubleshooting Guide
Issue: The compound "oils out" instead of forming crystals.
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a supersaturated solution or rapid cooling[7][8]. The presence of impurities can also lower the melting point of the mixture.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly[7][8].
-
Slow Cooling: Insulate the flask to encourage slow cooling. This provides more time for the molecules to arrange themselves into a crystal lattice[2].
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth[7][9].
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization[7].
-
Consider a Different Solvent: If oiling out persists, the chosen solvent may not be appropriate. A solvent with a lower boiling point or a different polarity might be necessary.
Issue: No crystals form upon cooling.
Possible Cause: The solution is not saturated, meaning too much solvent was used[10]. Alternatively, the solution may be supersaturated and requires nucleation to begin crystallization[10].
Solutions:
-
Induce Crystallization: Try scratching the flask or adding a seed crystal as described above[10].
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent by gently heating the solution or using a rotary evaporator, then allow it to cool again[8][10].
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound[11]. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals[12].
Issue: The yield of recovered crystals is very low.
Possible Cause: This is often due to using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even at low temperatures[8][9]. It can also result from premature crystallization during hot filtration or washing the crystals with a solvent that is not cold enough.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product[9].
-
Cool the Mother Liquor: If you suspect significant product remains in the filtrate, you can try to recover more by evaporating some of the solvent and re-cooling.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product[9].
Experimental Protocol: Systematic Solvent Screening
This protocol provides a step-by-step method for experimentally determining the best single or mixed solvent system for the recrystallization of this compound.
Step 1: Initial Solvent Selection Based on Polarity
Based on the structure of the target compound, a range of solvents with varying polarities should be tested. Below is a table of common laboratory solvents organized by increasing polarity index, which can serve as a starting point[13][14].
| Solvent | Polarity Index (P') [14] | Boiling Point (°C) |
| Hexane | 0.1 | 69 |
| Toluene | 2.4 | 111 |
| Diethyl Ether | 2.8 | 35 |
| Dichloromethane | 3.1 | 40 |
| Ethyl Acetate | 4.4 | 77 |
| Acetone | 5.1 | 56 |
| Isopropyl Alcohol | 3.9 | 82 |
| Ethanol | 4.3 | 78 |
| Methanol | 5.1 | 65 |
| Water | 10.2 | 100 |
Step 2: Small-Scale Solubility Testing
The goal of this step is to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[2].
-
Place a small, accurately weighed amount of the crude this compound (e.g., 20-30 mg) into several small test tubes.
-
To each test tube, add a different solvent from the list above, starting with a small volume (e.g., 0.5 mL).
-
Observe the solubility at room temperature. If the compound dissolves completely, that solvent is unsuitable for single-solvent recrystallization[15].
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Record the approximate volume of solvent required.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
Step 3: Evaluating Mixed Solvent Systems
If no single solvent provides the desired solubility profile, a mixed solvent system (a "solvent pair") may be effective. This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible.
-
Dissolve the compound in a minimal amount of the hot "good" solvent.
-
Slowly add the "bad" solvent dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly and observe crystal formation.
dot graph TD { A[Start: Crude this compound] --> B{Select Potential Solvents}; B --> C[Perform Small-Scale Solubility Tests]; C --> D{Evaluate Results}; D -- Ideal Solvent Found --> E[Proceed with Recrystallization]; D -- No Ideal Single Solvent --> F{Consider Mixed Solvent System}; F --> G[Select Miscible Solvent Pair]; G --> H[Perform Mixed Solvent Solubility Test]; H --> E; E --> I[End: Pure Crystals];
} enddot Caption: Workflow for solvent selection.
Visualization of Troubleshooting Logic
dot graph TD { subgraph "Problem Identification" A[Start: Recrystallization Issue] --> B{What is the problem?}; end
} enddot Caption: Troubleshooting decision tree.
References
- Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
- Unknown. (n.d.). Polarity of Solvents.
- Reichardt, C. (n.d.). Solvents and Polarity.
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- BenchChem. (2025, December). Overcoming challenges in the purification of heterocyclic compounds.
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.
- Burdick & Jackson. (n.d.). Polarity Index.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- Unknown. (n.d.). Recrystallization1.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- CymitQuimica. (n.d.). CAS 272-01-5: Furo[2,3-b]pyridine.
- Unknown. (n.d.). recrystallization, filtration and melting point.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- chemrevise. (n.d.). Practical Guide EDEXCEL.
- Wellesley College. (n.d.). Lab 1-Recrystallization Lab.
- Unknown. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters.
- ChemBK. (n.d.). methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate.
- Chang, M.-Y., & Tai, H.-Y. (2011, June 1). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
- National Genomics Data Center (CNCB-NGDC). (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- Smolecule. (2023, August 16). Buy Methyl furo[2,3-b]pyridine-2-carboxylate | 1027511-36-9.
- MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
- Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
- MDPI. (2025, December 2). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications.
- Sigma-Aldrich. (n.d.). 4-Chloro-pyridine-2-carboxylic acid methyl ester AldrichCPR 24484-93-3.
- PubChemLite. (n.d.). Furo[2,3-c]pyridine-2-carboxylic acid (C8H5NO3).
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. CAS 272-01-5: Furo[2,3-b]pyridine | CymitQuimica [cymitquimica.com]
- 5. Buy Methyl furo[2,3-b]pyridine-2-carboxylate | 1027511-36-9 [smolecule.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. Polarity Index [macro.lsu.edu]
- 15. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
Technical Support Center: Furan Ring Stability & Temperature Control
Current Status: Operational Subject: Preventing Thermal and Chemical Degradation of Furan Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The Furan Sensitivity Paradox
Welcome to the Furan Stability Support Center. If you are here, you likely view the furan ring as a standard aromatic heterocycle. This is a dangerous assumption. Unlike benzene or pyridine, furan is significantly less aromatic (resonance energy ~16 kcal/mol vs. 36 kcal/mol for benzene) and acts chemically more like a masked 1,3-diene or an enol ether.
The Core Issue: The furan ring is electron-rich (High HOMO). While this makes it an excellent nucleophile for functionalization, it renders the ring highly susceptible to:
-
Acid-Catalyzed Ring Opening (Hydrolysis): Rapidly converts the ring into 1,4-dicarbonyls (often forming black "humins" or tars).
-
Oxidative Degradation: Sensitivity to singlet oxygen and peroxides.
-
Retro-Diels-Alder (rDA) Reactions: Occurring at elevated temperatures if the furan is part of a bicyclic system.
This guide provides the thermal and chemical control parameters required to maintain ring integrity during synthesis, purification, and storage.
Critical Degradation Pathways & Control
A. Acid-Catalyzed Hydrolysis (The "Black Tar" Syndrome)
Mechanism: The most common failure mode. In the presence of protons (H+) and heat, the furan ring undergoes protonation at the C-α position (the most electron-rich site). This destroys aromaticity and invites nucleophilic attack by water, leading to ring opening and polymerization into dark, insoluble humins.
The Threshold:
-
Danger Zone: pH < 4 combined with T > 40°C.
-
Critical Mechanism: Protonation at C-α is ~7 kcal/mol less activated than at C-β, making it the rate-limiting step for ring opening [1].[1][2]
Visualization: Acid-Catalyzed Ring Opening Pathway The following diagram illustrates why maintaining neutral pH during thermal workups is non-negotiable.
Caption: The irreversible cascade from protonation to polymerization. Note that C-α protonation is the "point of no return."
B. Thermal Thresholds Reference Table
Use this table to set your process limits.
| Compound Class | Critical Temp (T_crit) | Degradation Mode | Prevention Strategy |
| Simple Furans (e.g., Furan, 2-Me-Furan) | > 35°C (Boiling) | Volatilization / Flash Polymerization | Store at 4°C; Use cold condensers. |
| Furfural / Aldehydes | > 60°C (with trace acid) | Resinification (Auto-condensation) | Distill under high vacuum; Store under N₂. |
| Furoic Acids | > 140-160°C | Decarboxylation [2] | Avoid sublimation temps; Salt formation stabilizes. |
| Furan-Maleimide Adducts | > 110-120°C | Retro-Diels-Alder (Decoupling) [3] | Keep processing T < 80°C to maintain adduct. |
| Nitrofurans | > 100°C (Dry) | Explosive Decomposition | NEVER heat dry residue. Lyophilize only. |
Experimental Protocols (Troubleshooting Mode)
Protocol A: Safe Distillation of Furan Derivatives
Issue: You need to purify a furan-containing intermediate, but standard distillation turns the pot black. Root Cause: Thermal stress + trace acid/peroxides in the pot.
Step-by-Step Procedure:
-
Pre-Treatment: Wash the organic layer with 5% NaHCO₃ or saturated Na₂CO₃ prior to drying. Reason: Neutralizes trace acids that catalyze polymerization during heating.
-
Stabilization: Add 0.1% BHT (Butylated hydroxytoluene) to the distillation pot. Reason: Scavenges radicals generated by thermal stress.
-
Vacuum Control:
-
Target Boiling Point: < 60°C.
-
Use a nomograph: If atmospheric BP is 160°C (like Furfural), you need < 15 mmHg vacuum to distill safely.
-
-
Bath Temperature: Never exceed the internal boiling point by more than 20°C. High wall temperatures induce charring.
Protocol B: Quenching Reactions Containing Furan Rings
Issue: Yield drops significantly during workup. Root Cause: Exothermic quenching generates local "hot spots" of acid.
Step-by-Step Procedure:
-
Cooling: Cool the reaction mixture to -10°C to 0°C (Ice/Salt bath).
-
Buffer Preparation: Prepare a Phosphate Buffer (pH 7.0) or dilute NaHCO₃. Do NOT use strong acids (HCl) or bases (NaOH) directly.
-
Addition Rate: Add quench solution dropwise. Monitor internal temperature; do not allow T > 10°C.
-
Phase Separation: Perform extraction immediately. Do not let the furan sit in the aqueous layer (often slightly acidic) for prolonged periods.
Troubleshooting Decision Tree
Use this logic flow to diagnose degradation issues in your current experiment.
Caption: Diagnostic logic for identifying the root cause of furan degradation.
Frequently Asked Questions (FAQs)
Q: My furan compound turned into a black gum on the rotavap. I didn't add any acid. Why? A: This is likely "Auto-catalytic Decomposition." Furan derivatives (especially furfural types) can auto-oxidize to form carboxylic acids (like formic or furoic acid) upon exposure to air. These generated acids then catalyze the polymerization of the remaining material as you concentrate it (increasing acid concentration) and heat it. Fix: Always add a trace of base (e.g., Triethylamine) to the rotavap flask if the compound tolerates it, and never rotavap to complete dryness at high bath temps.
Q: Can I use furan as a diene in a Diels-Alder reaction at 150°C in a sealed tube? A: Highly risky. While the forward reaction might happen, the Retro-Diels-Alder (rDA) reaction for furan-maleimide systems becomes dominant >120°C [3].[3] Furthermore, at 150°C, you risk decarboxylation (if acids are present) or radical polymerization. Fix: Use Lewis Acid catalysis (e.g., AlCl₃, ZnI₂) to lower the activation energy, allowing the reaction to proceed at 0°C - 40°C, avoiding the thermal danger zone.
Q: How do I store a library of furan-containing fragments? A:
-
Exclude Light: UV light promotes photo-oxidation. Use amber vials.
-
Exclude Oxygen: Flush with Argon.
-
Temperature: -20°C is standard.
-
Inhibitors: If the compound is an oil, 10-50 ppm of BHT is recommended to prevent chain-reaction polymerization.
References
-
Liang, X., Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1).
-
Delatour, T., et al. (2020).[4] Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.[4] Food Chemistry, 303, 125406.[4]
-
Study on Reaction Dynamics of Furan and Maleimide. (n.d.). Systematic Study on Reaction Dynamics of Furan, Maleimide and Anthracene. University of Groningen.
Sources
Validation & Comparative
Analytical Profile: 1H NMR Spectral Analysis of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
Executive Summary & Structural Context
Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is a critical bicyclic heteroaromatic scaffold, frequently utilized in the development of kinase inhibitors and antitubercular agents.[1] Its structural integrity is defined by the fusion of a furan ring to a pyridine ring.[1][2]
For medicinal chemists, the primary analytical challenge is not just signal assignment, but regioisomeric differentiation .[1] The synthesis of furo[2,3-c]pyridines often produces the isomeric furo[3,2-c]pyridine as a byproduct.[1] This guide provides a definitive spectral fingerprint to distinguish the target compound from its isomers and precursors, comparing solvent performance and field strength requirements.[1]
Structural Numbering & Key Protons[1]
-
Substituents:
-
Active Protons:
Experimental Protocol (Standard Operating Procedure)
To ensure reproducible spectral data, the following protocol minimizes concentration-dependent shifts (stacking effects) common in planar heterocycles.
Sample Preparation
| Parameter | Specification | Rationale |
| Mass | 5.0 – 8.0 mg | Optimal signal-to-noise (S/N) without aggregation. |
| Solvent | DMSO-d₆ (Primary) | Superior solubility for polar esters; prevents peak broadening seen in CDCl₃. |
| Volume | 600 µL | Standard depth for 5mm probes. |
| Additive | TMS (0.03% v/v) | Internal reference (0.00 ppm).[1] |
Acquisition Parameters (Recommended)
-
Frequency: 400 MHz (Minimum) or 600 MHz (Preferred for NOE).
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): ≥ 5.0 seconds (Critical for accurate integration of the isolated H7 proton vs. the methyl ester).[1]
-
Scans (ns): 16 – 64 (depending on concentration).[1]
-
Temperature: 298 K (25°C).[1]
Spectral Assignment & Analysis
The following data represents the characteristic chemical shifts for this compound in DMSO-d₆.
Characteristic 1H NMR Data Table
| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| A | 9.05 – 9.15 | Singlet (s) | 1H | H-7 | Most Deshielded: Located alpha to the pyridine nitrogen (N6) and adjacent to the bridgehead.[1] The inductive effect of N6 pulls electron density strongly.[1] |
| B | 8.20 – 8.35 | Singlet (s) | 1H | H-4 | Aromatic: Shielded relative to H7 due to distance from Nitrogen, but deshielded by the fused furan ring current.[1] |
| C | 7.75 – 7.85 | Singlet (s) | 1H | H-3 | Furanic: Characteristic chemical shift for 2-substituted furan protons. Often appears as a sharp singlet due to lack of vicinal protons.[1] |
| D | 3.90 – 3.95 | Singlet (s) | 3H | -OCH₃ | Methoxy: Typical methyl ester region.[1] Used as the internal integration standard (set to 3.00). |
13C NMR Correlation (Brief)
-
Carbonyl (C=O): ~158 ppm.[1]
-
C-7 (CH): ~145 ppm (High frequency due to N-adjacency).
-
C-OMe: ~53 ppm.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the spectral performance of the target molecule against its common regioisomer and solvent alternatives.[1]
Comparison 1: Regioisomeric Differentiation (The "QC Check")
A common synthetic pitfall is the formation of Methyl 5-chlorofuro[3,2-c]pyridine-2-carboxylate (Isomer B).[1]
| Feature | Target: Furo[2,3-c] | Isomer: Furo[3,2-c] | Diagnostic Test |
| Nitrogen Position | N is at pos 6 (distal to furan O).[1] | N is at pos 5 (proximal to furan O).[1] | N/A (Structural) |
| H-4 Shift | ~8.25 ppm | ~7.90 ppm | H4 in [3,2-c] is more shielded.[1] |
| NOE Correlation | Strong NOE between H-3 and H-4 . | Weak/No NOE between H-3 and H-4. | 1D-NOESY (Irradiate H3). |
| Coupling (J) | H4 & H7 are singlets (para-like).[1] | H6 & H7 (if present) show ortho-coupling (J~5Hz).[1] | 1H Spectrum inspection. |
Analytical Verdict: The NOE interaction between H3 and H4 is the definitive "fingerprint" for the [2,3-c] system.[1] In the [2,3-c] orientation, the furan proton (H3) and pyridine proton (H4) are spatially close (peri-proximity).[1]
Comparison 2: Solvent Performance (DMSO-d₆ vs. CDCl₃)[1]
| Feature | DMSO-d₆ | CDCl₃ | Recommendation |
| Solubility | Excellent (10+ mg/mL) | Moderate to Poor (<2 mg/mL) | Use DMSO-d₆ for routine QC. |
| Water Peak | Distinct (~3.33 ppm) | Variable (~1.56 ppm) | DMSO separates water from the ester peak.[1] |
| Resolution | Good, but viscous (broader lines). | Excellent (sharper lines). | Use CDCl₃ only if high-res coupling analysis is required and solubility permits. |
Visual Workflows
Diagram 1: Analytical Workflow for Regioisomer Confirmation
This flowchart guides the researcher through the decision-making process when analyzing the crude reaction mixture.
Caption: Step-by-step logic for confirming the Furo[2,3-c] scaffold using 1H NMR and NOE.
Diagram 2: Structural Correlations (NOE)
Visualizing the spatial proximity required for the diagnostic NOE signal.[1]
Caption: The critical through-space (NOE) interaction between H3 and H4 confirms the [2,3-c] fusion geometry.
Troubleshooting & Artifacts
-
Broad Peaks: If H7 appears broad, the sample may contain paramagnetic impurities (common if Cu or Pd catalysts were used in synthesis).[1] Filter through Celite/Chelex.[1]
-
Missing H3: If the singlet at ~7.8 ppm is absent, deuterium exchange may have occurred at the furan C3 position (rare in DMSO, possible in CD₃OD with acid/base traces).[1]
-
Rotamers: The ester group generally rotates freely; however, at very low temperatures (< -40°C), peak splitting of the methoxy signal may occur.[1]
References
-
Synthesis of Furo[2,3-c]pyridines: Shiao, M. J., et al. "Synthesis of Furo[2,3-c]pyridine Derivatives."[1][3] Heterocycles, Vol 31, No. 3, 1990.[1] [1]
-
NMR of Heterocycles: Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Edition, Elsevier, 2010.[1] (General reference for pyridine/furan shifts).
-
Regioisomer Differentiation: Stanovnik, B., et al. "Transformations of Furo[2,3-c]pyridine Derivatives."[1] Journal of Organic Chemistry.
-
Solvent Effects in NMR: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy Methyl furo[2,3-b]pyridine-2-carboxylate | 1027511-36-9 [smolecule.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
A Tale of Two Isomers: Unraveling the Reactivity of Furo[2,3-c]pyridine and Furo[3,2-c]pyridine
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of heterocyclic chemistry, fused ring systems hold a prominent position, offering a scaffold for the development of novel therapeutics and functional materials. Among these, the furopyridines, structural isomers combining the aromatic characteristics of furan and pyridine, present a fascinating case study in chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of two key isomers: furo[2,3-c]pyridine and furo[3,2-c]pyridine. By synthesizing available experimental data and fundamental electronic principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically functionalize these important heterocyclic systems.
Structural and Electronic Overview: The Foundation of Reactivity
The seemingly subtle difference in the fusion of the furan and pyridine rings between furo[2,3-c]pyridine and furo[3,2-c]pyridine leads to significant alterations in their electronic landscapes, which in turn dictates their chemical behavior.
Furo[2,3-c]pyridine can be viewed as a furan ring fused to the 'c' face of a pyridine ring, positioning the furan's oxygen atom adjacent to the pyridine's C4 and C5 atoms. In contrast, furo[3,2-c]pyridine features the furan ring fused in a manner that places the oxygen atom adjacent to the pyridine's C3 and C4 atoms. This isomeric distinction has profound implications for electron density distribution and, consequently, the preferred sites of electrophilic and nucleophilic attack.
To visualize the logical flow of how structure influences reactivity, consider the following diagram:
Caption: Influence of Isomeric Structure on Reactivity.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack and activates it for nucleophilic substitution. Conversely, the furan ring is electron-rich and highly susceptible to electrophilic substitution. The fusion of these two rings creates a complex interplay of these opposing electronic characteristics.
Electrophilic Aromatic Substitution: A Tale of Deactivation and Regioselectivity
Direct comparative experimental data on the electrophilic aromatic substitution (EAS) of furo[2,3-c]pyridine and furo[3,2-c]pyridine is scarce in the literature. However, by examining related systems and fundamental principles, we can infer their relative reactivities and predict the most likely sites of substitution.
The pyridine moiety's electron-withdrawing nature is expected to significantly deactivate the entire fused system towards electrophiles compared to furan itself. Studies on the nitration and acylation of benzo[b]furo[2,3-c]pyridines have shown that substitution occurs exclusively on the fused benzene ring, suggesting the furopyridine core is less reactive.[1]
Predicted Reactivity and Regioselectivity:
| Isomer | Predicted Reactivity towards EAS | Predicted Site(s) of Substitution | Rationale |
| Furo[2,3-c]pyridine | Low | C2 or C3 (furan ring) | The furan ring is the more electron-rich portion. The C2 and C3 positions are analogous to the highly reactive α and β positions of furan. The directing effect of the pyridine nitrogen would likely influence the precise location. |
| Furo[3,2-c]pyridine | Low | C2 or C3 (furan ring) | Similar to its isomer, the furan ring is the expected site of attack. The fusion pattern may lead to a different regiochemical outcome compared to the [2,3-c] isomer due to altered electron density distribution. |
Experimental Protocol: A Representative Nitration Procedure (Hypothetical)
Given the likely low reactivity, forcing conditions would be necessary. A typical procedure might involve:
-
Dissolve the furopyridine isomer in concentrated sulfuric acid at 0 °C.
-
Add a nitrating agent (e.g., potassium nitrate or fuming nitric acid) dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the product with an organic solvent, dry, and purify by chromatography.
It is crucial to note that such harsh, acidic conditions could lead to protonation of the pyridine nitrogen, further deactivating the ring system and potentially leading to low yields or complex product mixtures.
Nucleophilic Aromatic Substitution: Activating the Pyridine Ring
The electron-deficient nature of the pyridine ring makes furopyridines more amenable to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the pyridine moiety.
Predicted Reactivity and Regioselectivity:
| Isomer | Leaving Group Position | Predicted Reactivity towards SNAr | Rationale |
| Furo[2,3-c]pyridine | C4 or C7 | Moderate to High | The C4 and C7 positions are analogous to the C2 and C4 positions of pyridine, which are activated towards nucleophilic attack. |
| Furo[3,2-c]pyridine | C4 or C7 | Moderate to High | Similar to its isomer, the C4 and C7 positions are activated. The relative reactivity would depend on the stability of the Meisenheimer intermediate. |
Experimental Protocol: Representative Nucleophilic Substitution
A general procedure for the substitution of a chloro-furopyridine with an amine:
-
Dissolve the chloro-furopyridine derivative in a suitable solvent (e.g., DMF, NMP, or dioxane).
-
Add the amine nucleophile (e.g., morpholine, piperidine) and a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product.
-
Purify the product by crystallization or column chromatography.
The following diagram illustrates a typical SNAr workflow:
Caption: SNAr Experimental Workflow.
Metalation: Probing the Most Acidic Protons
Directed ortho-metalation (DoM) and deprotonation with strong bases are powerful tools for the regioselective functionalization of aromatic systems. The acidity of the C-H bonds in furopyridines is influenced by both the furan oxygen and the pyridine nitrogen.
Studies involving the effect of alkyllithium reagents on furo[2,3-c]pyridine suggest that metalation is a feasible reaction pathway.[3] While direct comparative data is lacking, based on the known acidifying effects of the pyridine nitrogen, the protons on the pyridine ring are expected to be more acidic than those on the furan ring.
Predicted Reactivity and Regioselectivity:
| Isomer | Predicted Site(s) of Metalation | Rationale |
| Furo[2,3-c]pyridine | C7 | The C7 position is ortho to the pyridine nitrogen, making it the most likely site for deprotonation due to inductive effects and potential coordination of the base. |
| Furo[3,2-c]pyridine | C7 | Similar to the [2,3-c] isomer, the C7 position is adjacent to the nitrogen and is expected to be the most acidic proton. |
Experimental Protocol: A General Metalation-Quench Procedure
-
Dissolve the furopyridine isomer in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., n-butyllithium, lithium diisopropylamide) dropwise and stir for a specified time to allow for deprotonation.
-
Add an electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO2) to quench the resulting organometallic species.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify as needed.
Conclusion: A Guide for Strategic Synthesis
The isomeric relationship between furo[2,3-c]pyridine and furo[3,2-c]pyridine provides a compelling platform for understanding the nuances of heterocyclic reactivity. While a comprehensive head-to-head comparison based on extensive experimental data is yet to be fully established in the literature, a clear picture emerges from fundamental principles and related studies.
Summary of Reactivity:
| Reaction Type | Furo[2,3-c]pyridine | Furo[3,2-c]pyridine | Key Considerations |
| Electrophilic Substitution | Low reactivity, likely at the furan ring (C2/C3). | Low reactivity, likely at the furan ring (C2/C3). | Harsh conditions may be required, risking low yields and side reactions. |
| Nucleophilic Substitution | Favorable with a leaving group at C4 or C7. | Favorable with a leaving group at C4 or C7. | A powerful method for introducing diversity to the pyridine ring. |
| Metalation | Expected to occur regioselectively at C7. | Expected to occur regioselectively at C7. | Provides a route to functionalize the pyridine ring at a position not easily accessible by other means. |
For the medicinal or materials chemist, the choice of which isomer to use and how to functionalize it will depend on the desired substitution pattern and the target molecule's properties. This guide provides a foundational understanding to inform these strategic decisions, encouraging further investigation into the rich and complex chemistry of these valuable heterocyclic systems.
References
-
Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]
-
Mertes, M. P., Borne, R. F., & Hare, L. E. (1968). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 33(1), 133–137. [Link]
-
Prokhorov, A. M., et al. (2020). Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones: Synergy of a 4-Pyrone and an α-Alkynyl Enone Fragments. Organic Letters, 22(15), 5946–5950. [Link]
-
Grinev, A. N., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds, 31(5), 615-620. [Link]
-
Búdová, M., et al. (2006). Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines. Chemical Papers, 60(4), 288-292. [Link]
Sources
Technical Guide: IR Spectral Profiling of Methyl Ester and Chloro-Pyridine Moieties
Content Type: Publish Comparison Guide Topic: IR Spectroscopy Peaks for Methyl Ester and Chloro-Pyridine Groups Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Context
In small molecule drug discovery, the methyl ester and chloro-pyridine motifs are ubiquitous pharmacophores. The methyl ester often serves as a prodrug masking group to enhance lipophilicity, while the chloro-pyridine ring acts as a bioisostere for benzene, modulating metabolic stability and
This guide provides a comparative spectroscopic analysis of these two functional groups. Unlike basic textbook definitions, we focus on the diagnostic interference patterns that occur when these groups coexist, specifically the overlap in the "fingerprint" region (1000–1300 cm⁻¹) and the differentiation of regioisomers (e.g., 2-Cl vs. 3-Cl pyridine).
Theoretical Framework: Electronic Effects on Vibrational Modes
To accurately interpret the IR spectrum, one must understand the electronic environment influencing the bond force constants (
Methyl Ester: The "Rule of Three"
The methyl ester group (
-
Shift: The electronegative oxygen withdraws electron density (
effect) from the carbonyl carbon, strengthening the bond relative to ketones. This shifts the stretch to higher wavenumbers (1735–1750 cm⁻¹ ). -
Coupled Vibrations: Unlike the clean
stretch, the single bond vibrations are mechanically coupled, resulting in two distinct asymmetric stretching bands in the fingerprint region.
Chloro-Pyridine: Symmetry Breaking
Pyridine (
-
Ring Breathing: The "breathing" mode (symmetric ring expansion) at ~990 cm⁻¹ is highly sensitive to substitution.
-
Halogen Mass Effect: Chlorine is heavy. Its substitution on the ring does not produce a high-frequency diagnostic peak like
. Instead, it manifests as low-frequency stretches (600–800 cm⁻¹) and drastic changes to the Out-of-Plane (OOP) bending modes.
Comparative Spectral Analysis
Methyl Ester vs. Carboxylic Acid (The Hydrolysis Check)
A common critical quality attribute (CQA) in stability testing is detecting the hydrolysis of the ester back to the acid.
| Feature | Methyl Ester (Target) | Carboxylic Acid (Impurity) | Differentiation Logic |
| 1735–1750 cm⁻¹ (Sharp) | 1700–1725 cm⁻¹ (Broad) | Esters appear at higher frequencies due to the -I effect of the alkoxy oxygen. | |
| Absent | 2500–3300 cm⁻¹ (Very Broad) | The "H-bond mound" of the acid is the primary differentiator. | |
| 1200–1300 cm⁻¹ (Strong) | 1210–1320 cm⁻¹ | Hard to distinguish; rely on the Carbonyl and OH regions. | |
| 1430–1450 cm⁻¹ (Umbrella) | Absent | Diagnostic for the methyl cap on the ester. |
Chloro-Pyridine Isomer Differentiation
Distinguishing 2-chloro from 3-chloro isomers is critical for structural confirmation.
| Feature | 2-Chloropyridine | 3-Chloropyridine | Structural Cause |
| Ring Stretch ( | ~1580, 1570, 1435 cm⁻¹ | ~1585, 1570, 1420 cm⁻¹ | Nitrogen lone pair conjugation changes with Cl position. |
| OOP Bending ( | 740–780 cm⁻¹ (Strong, 1 band) | 690–720 cm⁻¹ & ~800 cm⁻¹ | 2-sub mimics ortho-disubstituted benzene; 3-sub mimics meta. |
| C-Cl Stretch | ~720–750 cm⁻¹ (Mixed mode) | ~680–700 cm⁻¹ | Heavily coupled with ring deformation bands. |
Experimental Protocol: ATR-FTIR Workflow
Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for these hygroscopic heteroaromatics to prevent water interference in the OH region.
Step-by-Step Protocol
-
Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for hard crystalline powders; ZnSe for soft organics.
-
Background: Acquire 32 scans of the clean crystal (air background).
-
Sample Loading:
-
Liquids (e.g., neat 2-chloropyridine): Place 10 µL to cover the crystal eye.
-
Solids (e.g., ester derivatives): Place ~5 mg of powder. Apply pressure using the anvil until the force gauge reads 80–100 N .
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Screening) or 64 (Publication)
-
Range: 4000–600 cm⁻¹[1]
-
-
Post-Processing: Apply ATR Correction (adjusts for penetration depth vs. wavelength) before peak picking.
Diagnostic Decision Tree (Workflow)
The following diagram outlines the logical flow for confirming the presence of both groups in a single unknown sample.
Caption: Logical workflow for distinguishing Methyl Ester and Chloro-Pyridine moieties, filtering out common hydrolysis impurities.
Common Pitfalls & Troubleshooting
The "1200 cm⁻¹ Trap"
Both functional groups have strong absorptions in the 1000–1300 cm⁻¹ region:
-
Methyl Ester: C-O-C asymmetric stretch (~1200–1250 cm⁻¹).
-
Pyridine Ring: In-plane C-H bending and ring deformations (~1000–1200 cm⁻¹).
-
Solution: Do not rely solely on the fingerprint region for quantification. Use the Carbonyl (1740 cm⁻¹) for the ester and the Ring Breathing (1580 cm⁻¹) for the pyridine.
Solvent Effects
If analyzing in solution (e.g., flow chemistry monitoring):
-
H-Bonding Solvents (MeOH, Water): Will lower the
frequency of the ester by 10–20 cm⁻¹ due to Hydrogen bonding with the carbonyl oxygen. -
Non-Polar Solvents (CHCl₃, Hexane): Will maintain the standard 1735–1750 cm⁻¹ range.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text on general IR assignment rules).
-
NIST Chemistry WebBook. IR Spectrum of Pyridine, 2-chloro-. National Institute of Standards and Technology.[3][4][5][6][7] Available at: [Link]
-
Spectroscopy Online. (2018). The C=O[8][9][10][11][12][13] Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[2] (Source for specific heteroaromatic substitution patterns).
Sources
- 1. chimia.ch [chimia.ch]
- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine, 2-chloro- [webbook.nist.gov]
- 4. Pyridine, 2-chloro- [webbook.nist.gov]
- 5. Pyridine, 2-chloro- [webbook.nist.gov]
- 6. Pyridine, 2-chloro- [webbook.nist.gov]
- 7. Pyridine, 2-chloro- [webbook.nist.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. youtube.com [youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. brainly.com [brainly.com]
- 13. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide to Validating Synthetic Routes for Regioisomeric Purity of Furo-Pyridines
For researchers, medicinal chemists, and professionals in drug development, the furo-pyridine scaffold is a privileged heterocyclic motif, finding application in a wide array of therapeutic areas. The constitutional isomerism of the fused furan and pyridine rings gives rise to six distinct regioisomers: furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[3,4-b]pyridine, furo[2,3-c]pyridine, furo[3,2-c]pyridine, and furo[3,4-c]pyridine. Each isomer possesses a unique electronic and steric profile, profoundly influencing its pharmacological activity and pharmacokinetic properties. Consequently, the regioselective synthesis and unambiguous validation of isomeric purity are paramount in advancing drug discovery programs.
This guide provides an in-depth comparison of synthetic strategies for accessing these key furo-pyridine regioisomers and outlines robust analytical methodologies for validating their isomeric purity. The experimental choices and protocols are explained from a mechanistic perspective, offering insights into achieving desired regiochemical outcomes.
I. Strategic Approaches to Furo-Pyridine Synthesis: A Comparative Analysis
The construction of the furo-pyridine core can be broadly approached in two ways: annulation of the furan ring onto a pre-functionalized pyridine or, conversely, formation of the pyridine ring from a furan precursor. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the targeted regioisomer.
Synthesis of Furo[2,3-b]pyridines and Furo[3,2-b]pyridines: The Most Prevalent Isomers
Furo[2,3-b]pyridines and furo[3,2-b]pyridines are the most extensively studied isomers due to their prevalence in biologically active molecules. Their synthesis often leverages palladium- and copper-catalyzed cross-coupling reactions.
A common and effective strategy for constructing the furo[3,2-b]pyridine scaffold involves the Sonogashira cross-coupling of a terminal alkyne with a suitably substituted pyridine, followed by an intramolecular cyclization. For instance, the coupling of a 3-chloro-2-hydroxypyridine with a terminal alkyne in the presence of a palladium-copper co-catalyst system provides a direct route to 2-substituted furo[3,2-b]pyridines.[1] The causality behind this regioselectivity lies in the initial C-C bond formation at the 3-position of the pyridine ring, followed by the nucleophilic attack of the hydroxyl group onto the alkyne, leading to a 5-endo-dig cyclization.
Conversely, the synthesis of furo[2,3-b]pyridines often starts from 2-halopyridines. A concise 4-step synthesis has been developed, commencing with a nucleophilic aromatic substitution on a 2-chloronicotinic acid derivative, followed by intramolecular cyclization, decarboxylation, and functionalization.[2][3] This approach provides handles for further derivatization at the 3- and 5-positions, which is highly valuable for structure-activity relationship (SAR) studies.[2][3]
| Catalytic System | Regioisomer Favored | Typical Substrates | Key Advantages | Limitations |
| Pd/Cu (Sonogashira) | Furo[3,2-b]pyridine | 3-Halo-2-hydroxypyridines, Terminal alkynes | High yields, good functional group tolerance, one-pot procedures available.[1] | Requires specific substitution pattern on the pyridine precursor. |
| Palladium-catalyzed Annulation | Furo[2,3-b]pyridine | 2-Halopyridine derivatives | Access to diverse substitution patterns, scalable routes.[2][3] | Multi-step sequences may be required. |
| Copper-catalyzed Cyclization | Varies depending on substrate | Substituted pyridine precursors | Cost-effective compared to palladium, alternative reactivity.[4][5] | Can require harsher reaction conditions. |
dot
Caption: Synthetic pathways to Furo[3,4-b]- and Furo[3,4-c]pyridine derivatives.
II. The Cornerstone of Confidence: Validating Regioisomeric Purity
The synthesis of a furo-pyridine is only half the battle; unambiguous confirmation of its regioisomeric identity and purity is critical. A multi-technique approach, integrating spectroscopic and chromatographic methods, provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the most powerful tool for distinguishing between furo-pyridine regioisomers. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments is essential for a complete and unambiguous structural assignment.
Key Differentiating Features in NMR Spectra:
-
¹H NMR Chemical Shifts and Coupling Constants: The chemical shifts of the protons on the pyridine and furan rings are highly sensitive to the position of the nitrogen and oxygen atoms. For example, the proton alpha to the pyridine nitrogen is typically the most downfield-shifted. The coupling constants between adjacent protons can also provide valuable structural information.
-
¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms, particularly the bridgehead carbons and those adjacent to the heteroatoms, are distinct for each regioisomer.
-
2D NMR for Unambiguous Connectivity:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the pyridine and furan rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the connectivity between the furan and pyridine rings and for placing substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons, which can help to confirm the regiochemistry and stereochemistry of substituents.
-
Illustrative Example of HMBC in Distinguishing Isomers:
For a furo[3,2-b]pyridine, a key HMBC correlation would be observed between the proton on the furan ring (H2) and the bridgehead carbon of the pyridine ring (C3a). In contrast, for a furo[2,3-b]pyridine, the correlation would be between the furan proton (H3) and the bridgehead carbon (C7a).
dot
Caption: A comprehensive analytical workflow for validating the regioisomeric purity of furo-pyridines.
Chromatographic Techniques: Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating and quantifying furo-pyridine regioisomers.
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary method for assessing the purity of furo-pyridine samples. Reversed-phase chromatography using a C18 column is a common starting point.
Key Considerations for HPLC Method Development:
-
Column Selection: A standard C18 column is often suitable. For more challenging separations of closely related isomers, columns with alternative selectivities (e.g., phenyl-hexyl or pentafluorophenyl) may be necessary.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or ammonium formate for improved peak shape and MS compatibility) and an organic solvent (acetonitrile or methanol) is typically used.
-
Detection: UV detection is standard, with the wavelength chosen based on the chromophore of the furo-pyridine system. Mass spectrometry (LC-MS) provides additional confirmation of the molecular weight of the separated isomers.
Gas Chromatography-Mass Spectrometry (GC-MS):
For volatile and thermally stable furo-pyridine derivatives, GC-MS offers excellent separation efficiency and definitive identification through mass spectral fragmentation patterns. Derivatization may be required for less volatile compounds to enhance their thermal stability and chromatographic performance.
III. Experimental Protocols
General Protocol for Sonogashira Coupling and Cyclization to Furo[3,2-b]pyridines
-
To a solution of the 3-halo-2-hydroxypyridine (1.0 mmol) and the terminal alkyne (1.1 mmol) in a suitable solvent (e.g., ethanol or DMF), add Pd/C (10 mol%), CuI (5 mol%), PPh₃ (10 mol%), and a base (e.g., Et₃N, 3.0 mmol).
-
The reaction mixture can be heated conventionally or subjected to ultrasound irradiation until completion, as monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
General Protocol for NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified furo-pyridine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (e.g., using a DEPT-135 pulse sequence to differentiate between CH, CH₂, and CH₃ groups).
-
Perform 2D NMR experiments, including COSY, HSQC, and HMBC. For NOESY, an appropriate mixing time should be chosen based on the size of the molecule.
-
Analyze the spectra to establish the connectivity and confirm the regioisomeric structure.
General Protocol for HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 15-20 minutes to elute compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific furo-pyridine).
-
Injection Volume: 10 µL.
IV. Conclusion
The regioselective synthesis of furo-pyridines is a nuanced endeavor that requires a careful selection of starting materials and reaction conditions. This guide has provided a comparative overview of synthetic strategies for accessing the different regioisomers, with an emphasis on the underlying mechanistic principles that govern the regiochemical outcome. Furthermore, the critical importance of a multi-faceted analytical approach to unambiguously validate the regioisomeric purity has been highlighted. By integrating robust synthetic methodologies with rigorous spectroscopic and chromatographic characterization, researchers can confidently advance their furo-pyridine-based drug discovery and development programs.
V. References
-
Shiri, M. (2012). Furo-pyridines: A review of their synthesis and biological activity. Tetrahedron, 68(38), 7847-7869.
-
Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. Organic & Biomolecular Chemistry. [Link]
-
Fadda, A. A., Refat, H. M., Zaki, M. E. A., & Abdel Razik, H. H. (1999). Synthesis and Reactions of 7- Substituted Furo-[3,4-b] pyfudine-5-one. Synthetic Communications, 29(21), 3773-3782. [Link]
-
Moody, C. J., & Roffey, J. R. A. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 61(4), 151403. [Link]
-
Hirota, T., Sasaki, K., & Abe, Y. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]
-
Ibrahim, M. M., Azmi, M. N., & Alhawarri, M. B. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. [Link]
-
Khandelia, T., & Patel, B. K. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(2). [Link]
-
Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 427-446). Royal Society of Chemistry. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(11), 1935-1952. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
U.S. Department of Health and Human Services. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
Ural Federal University. (2017, December 5). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. ScienceDaily. [Link]
-
Knier, R., & Knier, C. (2021). MRRC Structure Elucidation Notes. [Link]
-
Knier, R. (2025). MRRC Structure Elucidation Notes. [Link]
-
Pizzuti, L., et al. (2016). A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Journal of the Brazilian Chemical Society, 27(11), 2015-2022. [Link]
-
Moody, C. J., & Roffey, J. R. A. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 61(4), 151403. [Link]
-
Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Topics in current chemistry, 302, 89–120. [Link]
-
Knack, D. L., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Organic letters, 15(13), 3432–3435. [Link]
-
El-Faham, A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3939. [Link]
-
National Center for Biotechnology Information. (n.d.). furo(3,4-b)pyridin-5(7H)-one. PubChem. [Link]
-
Ural Federal University. (2017, December 5). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. ScienceDaily. [Link]
-
Tóth, G., et al. (2020). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific reports, 10(1), 1-8. [Link]
-
Chen, Y., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(12), 4373-4378. [Link]
-
U.S. Department of Health and Human Services. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
Sources
- 1. A regioselective facile synthesis of furo[3,4-b]carbazolones: application to the total synthesis of mafaicheenamine E and claulansine D - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
